2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCXYWWBFBNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)Cl)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404385 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14812-59-0 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
CAS Number: 14812-59-0
This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal reagent in contemporary chemical synthesis and analysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role as a phosphitylating agent.
Physicochemical and Safety Data
This compound, also known as tetramethylethylene chlorophosphite, is a phosphorus-containing heterocyclic compound. Its unique structure, featuring a dioxaphospholane ring with four methyl groups, imparts specific reactivity crucial for its applications.[1]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 14812-59-0[2] |
| Molecular Formula | C₆H₁₂ClO₂P[2] |
| Molecular Weight | 182.59 g/mol [2] |
| Boiling Point | 81.5-82 °C at 13 mmHg[1] |
| Density | 1.149 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.471[1] |
| Flash Point | 113 °C (closed cup) |
Safety and Handling: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn. It is classified as a dangerous good for transport.[2]
Synthesis and Reaction Mechanisms
The primary synthetic route to this compound involves the reaction of 2,3-dimethyl-butane-2,3-diol (pinacol) with phosphorus(III) chloride.[3] The reaction typically employs a base, such as triethylamine, to scavenge the hydrogen chloride byproduct.[4]
The core utility of this reagent lies in its ability to act as a phosphitylating agent for alcohols and other heteroatomic nucleophiles.[2] This transformation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the phosphorus center, leading to the displacement of the chloride ion.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of similar compounds.[4][5]
Materials:
-
Pinacol (2,3-dimethyl-butane-2,3-diol)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether
-
Reaction flask with a dropping funnel and magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve pinacol in anhydrous diethyl ether.
-
Add triethylamine or pyridine to the solution as a hydrogen chloride scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The precipitated triethylamine hydrochloride or pyridinium hydrochloride is removed by filtration.
-
The diethyl ether is removed from the filtrate by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.[4]
Quantitative ³¹P NMR Analysis of Hydroxyl Groups in Lignin
This protocol outlines the use of this compound for the derivatization of lignin for quantitative ³¹P NMR analysis.
Materials:
-
Dry lignin sample
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
This compound
-
Internal standard (e.g., cyclohexanol)
-
Relaxation reagent (e.g., chromium(III) acetylacetonate)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 30-40 mg of the dry lignin sample into a vial.
-
Dissolve the lignin in a solvent mixture of anhydrous pyridine and CDCl₃ (typically in a 1.6:1 v/v ratio).
-
Add the internal standard solution and the relaxation reagent solution to the vial.
-
Add this compound to the mixture and shake well to ensure complete reaction and derivatization of the hydroxyl groups.
-
Transfer the final solution to an NMR tube.
-
Acquire the ³¹P NMR spectrum. The different types of hydroxyl groups (aliphatic, various phenolic, and carboxylic acids) will give distinct signals in the spectrum, allowing for their quantification relative to the internal standard.[4]
Applications in Research and Development
The primary application of this compound is as a highly effective phosphitylating agent. This reactivity is leveraged in several fields:
-
Carbohydrate Chemistry: It is instrumental in the formation of glycosyl donors, which are key intermediates in the synthesis of complex oligosaccharides and glycoconjugates.
-
Lignin and Biomass Characterization: As detailed in the experimental protocol, it is the reagent of choice for the quantitative analysis of various hydroxyl groups in lignins and other biomass-derived materials by ³¹P NMR spectroscopy. This allows for a detailed structural elucidation of these complex biopolymers.
-
Organic Synthesis: It serves as a versatile reagent for the introduction of a phosphite group onto a wide range of molecules, enabling the synthesis of novel ligands for catalysis and functional materials.
-
Drug Development: In the synthesis of phosphonate and phosphoramidate-based drugs, this reagent can be a crucial building block for constructing the desired phosphorus-containing moieties.
References
An In-depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal reagent in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as a phosphitylating agent.
Core Properties and Specifications
This compound, also known as tetramethylethylene chlorophosphite, is a phosphorus-containing heterocyclic compound. Its structure, featuring a dioxaphospholane ring, makes it a highly reactive and effective phosphitylating reagent.
Physicochemical Data
| Property | Value |
| Molecular Weight | 182.59 g/mol [1][2] |
| Molecular Formula | C₆H₁₂ClO₂P[1][2] |
| CAS Number | 14812-59-0 |
| Appearance | Solid |
| Density | 1.149 g/cm³ at 25 °C |
| Boiling Point | 81.5-82 °C at 13 mmHg |
| Refractive Index | n20/D 1.471 |
| Flash Point | 113 °C |
Synthesis
The synthesis of this compound is typically achieved through the reaction of 2,3-dimethyl-butane-2,3-diol (pinacol) with phosphorus(III) chloride.[1] This reaction is generally carried out in an appropriate solvent, such as diethyl ether.
Experimental Protocol: Synthesis
A general laboratory-scale synthesis protocol is outlined below.
Materials:
-
2,3-dimethyl-butane-2,3-diol (pinacol)
-
Phosphorus(III) chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Molecular sieves (type 4A)
-
Nitrogen gas atmosphere
Procedure:
-
A reaction flask is charged with a solution of pinacol and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of phosphorus(III) chloride in anhydrous diethyl ether is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by distillation to yield this compound.
Caption: A flowchart illustrating the synthesis of the target compound.
Applications in Phosphitylation
The primary application of this compound is as a phosphitylating agent, particularly for alcohols and other heteroatomic nucleophiles.[3] This reactivity is fundamental in various synthetic pathways, including the formation of glycosyl donors in carbohydrate chemistry and the synthesis of ligands for catalysis.[1]
Reaction Mechanism
The phosphitylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophile, typically an alcohol (ROH), attacks the electrophilic phosphorus center, leading to the displacement of the chloride leaving group.
Caption: The SN2 mechanism of phosphitylation.
Experimental Protocol: Phosphitylation of Alcohols
This protocol provides a general procedure for the phosphitylation of a generic alcohol.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous pyridine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Nitrogen gas atmosphere
Procedure:
-
The alcohol substrate and the base are dissolved in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of this compound in the same solvent is added dropwise with stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until completion.
-
Upon completion, the reaction mixture is typically quenched, for example, by the addition of a mild oxidizing agent like iodine in the presence of water to form the more stable phosphate, if desired.
-
The product is then isolated and purified using standard techniques such as column chromatography.
Applications in Analytical Chemistry
A notable application of this reagent is in the derivatization of hydroxyl groups in complex biopolymers like lignin for quantitative ³¹P NMR analysis. The phosphitylation of different types of hydroxyl groups (e.g., aliphatic, phenolic) results in distinct signals in the ³¹P NMR spectrum, allowing for their accurate quantification. This has been instrumental in the characterization of lignins from various sources.
References
An In-Depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a versatile reagent in synthetic and analytical chemistry. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a phosphitylating agent. Detailed experimental protocols for its synthesis and use in the phosphitylation of alcohols and the quantitative analysis of lignin are provided. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development.
Introduction
This compound, also known as TMDP, is a phosphorus-containing heterocyclic organic compound.[1] It features a five-membered dioxaphospholane ring substituted with four methyl groups and a reactive chlorine atom attached to the phosphorus atom.[2] This unique structure makes it a highly effective phosphitylating agent, widely used for the derivatization of alcohols and other nucleophiles.[1][2] Its applications are particularly notable in the synthesis of specialized ligands for catalysis and in the quantitative analysis of complex biopolymers like lignin.[1][3]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂ClO₂P | |
| Molecular Weight | 182.59 g/mol | |
| Appearance | Solid | [1] |
| Density | 1.149 g/cm³ at 25 °C | [1] |
| Boiling Point | 81.5-82 °C at 13 mmHg | [1] |
| Refractive Index (n20/D) | 1.471 | [1] |
| Flash Point | 113 °C | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 1.52 (s, 6H), 1.32 (s, 6H) ppm | [4] |
| ¹³C NMR (CDCl₃, 100.6 MHz) | δ = 88.8 (d, J = 8.4 Hz), 25.7 (d, J = 3.5 Hz), 24.7 (d, J = 1.9 Hz) ppm | [4] |
| ³¹P NMR (CDCl₃, 162 MHz) | δ = 176.0 ppm (relative to 85% H₃PO₄) | [4] |
| IR Spectroscopy | Data not explicitly available in a compiled format. Expected peaks would correspond to P-Cl, P-O-C, and C-H bonds. |
Synthesis and Reaction Mechanisms
Synthesis of this compound
The synthesis of this reagent is typically achieved through the reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with phosphorus trichloride.[2]
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane from Pinacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a versatile phosphitylating agent, from pinacol. This document details the underlying chemical reaction, experimental protocols, and key quantitative data to support research and development in organic chemistry and drug discovery.
Introduction
This compound, also known as pinacol chlorophosphite, is a valuable reagent in organic synthesis, primarily utilized for the phosphitylation of alcohols and other nucleophiles. Its bulky tetramethyl-substituted dioxaphospholane ring provides steric hindrance that can lead to selective reactions. This guide focuses on its synthesis from readily available starting materials: pinacol and phosphorus trichloride.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃) in the presence of a base, typically a tertiary amine such as triethylamine (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
The reaction is a nucleophilic substitution at the phosphorus center. The hydroxyl groups of pinacol attack the electrophilic phosphorus atom of phosphorus trichloride, leading to the displacement of chloride ions and the formation of the cyclic phosphite ester.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 34% (after distillation) | Zwierzak, A. (1967) |
| Boiling Point | 81.5-82 °C at 13 mmHg | Chemical Supplier Data |
| Density | 1.149 g/mL at 25 °C | Chemical Supplier Data |
| Refractive Index | n20/D 1.471 | Chemical Supplier Data |
| ³¹P NMR Chemical Shift | 176.0 ppm (in CDCl₃) | Argyropoulos, et al. (1995) |
| Molecular Weight | 182.59 g/mol | - |
| Molecular Formula | C₆H₁₂ClO₂P | - |
Detailed Experimental Protocol
This protocol is based on the established method for the synthesis of this compound.
4.1. Materials and Reagents
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
4.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Schlenk line (optional, for more rigorous inert conditions)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
4.3. Procedure
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve pinacol and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Addition of Phosphorus Trichloride: Cool the solution in an ice bath to 0 °C. Add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Workup - Filtration: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Workup - Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 81.5-82 °C at 13 mmHg.
4.4. Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods, primarily ³¹P NMR, which should show a characteristic singlet at approximately 176.0 ppm in CDCl₃. ¹H and ¹³C NMR spectroscopy can also be used to confirm the structure.
Visualizing the Workflow and Reaction
5.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
5.2. Chemical Reaction Diagram
This diagram illustrates the overall chemical transformation.
Caption: Overall reaction for the synthesis of the target compound.
Safety Considerations
-
Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Triethylamine and pyridine are flammable and have strong, unpleasant odors. They should also be handled in a fume hood.
-
The reaction should be carried out under an inert atmosphere to prevent the reaction of phosphorus trichloride with atmospheric moisture.
-
Vacuum distillation should be performed with a safety shield in place.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key applications of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). TMDP is a highly reactive phosphitylating reagent widely employed in organic synthesis and analytical chemistry. Its utility stems from the efficient introduction of a phosphite ester moiety onto various nucleophiles, most notably hydroxyl groups. This document details the fundamental bimolecular nucleophilic substitution (SN2) mechanism that governs its reactivity. Key applications, including the quantitative analysis of lignin, the synthesis of glycosyl donors for carbohydrate chemistry, and the preparation of phosphite ligands for catalysis, are presented with detailed experimental protocols and quantitative data.
Introduction
This compound, also known as tetramethylethylene chlorophosphite, is a cyclic phosphorochloridite that serves as a versatile reagent in modern organic chemistry. Its structure, featuring a five-membered dioxaphospholane ring substituted with four methyl groups and a reactive P-Cl bond, confers unique reactivity and selectivity. This guide will elucidate the core principles of its action and provide practical details for its application in a research and development setting.
Synthesis of this compound
The synthesis of TMDP is typically achieved through the reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with phosphorus trichloride. The diol reacts with the phosphorus trihalide to form the cyclic phospholane structure.
Experimental Protocol: Synthesis of this compound.[3]
This protocol is adapted from the method described by Zwierzak (1967) and cited by Argyropoulos (1995).[1]
Materials:
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of pinacol in anhydrous diethyl ether.
-
Triethylamine (2 equivalents) is added to the flask.
-
The flask is cooled in an ice bath, and phosphorus trichloride (1 equivalent) is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
The reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Yield:
-
The reported yield after distillation is approximately 34%.[1]
References
An In-Depth Technical Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A Key Reagent for Phosphitylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reagent 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a pivotal tool in modern synthetic and analytical chemistry. This document details its chemical properties, typical reagent grades and purities, synthesis and purification protocols, and its significant applications, particularly in the phosphitylation of hydroxyl groups for analytical and synthetic purposes.
Core Properties and Specifications
This compound, also known as tetramethylethylene chlorophosphite, is a highly reactive organophosphorus compound. Its utility stems from the presence of a labile P-Cl bond, making it an excellent phosphitylating agent for a variety of nucleophiles, most notably alcohols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 14812-59-0 |
| Molecular Formula | C₆H₁₂ClO₂P |
| Molecular Weight | 182.59 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 81.5-82 °C at 13 mmHg[1] |
| Density | 1.149 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.471[1] |
| Flash Point | 113 °C |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane) |
Reagent Grades and Purity
This compound is commercially available from various suppliers in different reagent grades. The purity of the reagent is crucial for quantitative applications, such as ³¹P NMR spectroscopy, to ensure accurate and reproducible results. The most common purity levels are 95% and 97%, with higher purity grades also available.
| Supplier | Purity |
| Sigma-Aldrich | 95% |
| Amadis Chemical | 97% |
| Shaanxi Dideu Medichem Co. Ltd. | 99%[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with phosphorus trichloride (PCl₃) in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.
Experimental Protocol: Synthesis
Materials:
-
Pinacol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pinacol and triethylamine in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The triethylamine hydrochloride precipitate is removed by filtration under a nitrogen atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Core Application: Phosphitylation for ³¹P NMR Analysis
A primary application of this compound is in the derivatization of molecules containing hydroxyl groups for quantitative ³¹P NMR spectroscopy. This technique is particularly valuable in the analysis of complex natural polymers like lignin, allowing for the quantification of different types of hydroxyl groups (aliphatic, phenolic, carboxylic acids).
Reaction Mechanism: Phosphitylation of Alcohols
The phosphitylation of an alcohol with this compound proceeds via a nucleophilic substitution (Sₙ2) reaction at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion.
Caption: Reaction mechanism of alcohol phosphitylation.
Experimental Workflow: Quantitative ³¹P NMR of Lignin
The following diagram outlines the typical experimental workflow for the quantitative analysis of hydroxyl groups in lignin using this compound and ³¹P NMR.
Caption: Experimental workflow for lignin analysis via ³¹P NMR.
Structure-Reactivity Relationship
The reactivity of this compound is a direct consequence of its molecular structure. The key features contributing to its phosphitylating ability are outlined below.
Caption: Structure-reactivity relationship of the reagent.
Conclusion
This compound is an indispensable reagent for chemists working in natural product analysis, drug development, and synthetic organic chemistry. Its high reactivity and the quantitative nature of its derivatization reactions make it a powerful tool for the characterization of hydroxyl-containing molecules. Understanding its properties, synthesis, and reaction mechanisms is key to its effective application in research and development.
References
Spectral Analysis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectral characteristics, experimental protocols for data acquisition, and a logical workflow for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
¹H NMR Data
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
| 1.52 | Singlet | 6H | Axial Methyl Groups |
| 1.32 | Singlet | 6H | Equatorial Methyl Groups |
¹³C NMR Data
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 88.8 | Doublet | 8.4 | Quaternary Carbons (C4, C5) |
| 25.7 | Doublet | 3.5 | Methyl Carbons |
| 24.7 | Doublet | 1.9 | Methyl Carbons |
³¹P NMR Data
| Chemical Shift (δ) in ppm | Solvent |
| 176.0 | CDCl₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Intensity |
| 1040–1300 | C–O | Alkyl Ether | Strong |
| ~1000 | P–O–C | Phosphite Ester | Strong |
| 850-550 | C-Cl | Alkyl Halide | Medium |
| 400-600 | P-Cl | Phosphorous Halide | Strong |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and IR spectra for organophosphorus compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration of the sample can range from 0.01 to 0.50 mol/L depending on the nucleus being observed.[1]
-
Instrumentation: The NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker DRX400, operating at 400.13 MHz for ¹H and 161.98 MHz for ³¹P.[2]
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is often used to simplify the spectrum.
-
³¹P NMR: The ³¹P NMR spectrum is recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄).[2]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (if applicable): A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Sample: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared radiation over a specific range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for Spectral Analysis.
References
An In-depth Technical Guide on the Solubility of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a crucial reagent in synthetic chemistry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside known qualitative information and relevant physical properties.
Introduction
This compound, also known as pinacol chlorophosphite, is a widely used phosphitylating agent. Its efficacy in chemical reactions is often dependent on its solubility in the chosen solvent system. This guide aims to equip researchers with the necessary information to effectively utilize this reagent by providing a pathway to determine its solubility in various organic solvents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂ClO₂P |
| Molecular Weight | 182.59 g/mol |
| Appearance | Colorless liquid |
| Density | 1.149 g/mL at 25 °C |
| Boiling Point | 81.5-82 °C at 13 mmHg |
| Flash Point | 113 °C (closed cup) |
| Refractive Index | n20/D 1.471 |
Note: The compound is reported to react violently with water.
Qualitative Solubility
While specific quantitative data is scarce, literature suggests that this compound is soluble in a mixture of pyridine and deuterated chloroform (CDCl₃). This indicates at least partial solubility in chlorinated solvents and nitrogen-containing heterocyclic compounds.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Acetonitrile, Hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating plate
-
Centrifuge
-
Glass vials with screw caps
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Drying oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
For finer suspensions, centrifuge the vial at a moderate speed to facilitate the separation of the solid phase.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.
-
-
Solvent Evaporation:
-
Place the vial containing the supernatant in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered when setting the temperature.
-
Continue drying until a constant weight of the residue is achieved.
-
-
Data Analysis:
-
Weigh the vial with the dried residue.
-
Calculate the mass of the dissolved solute by subtracting the weight of the empty vial.
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
-
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute ( g/mol )) / (Volume of supernatant taken (L))
-
-
4.3. Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
As the compound reacts with moisture, ensure all glassware is dry and, if possible, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents, enabling more informed solvent selection for chemical reactions and processes.
Methodological & Application
Application Notes and Protocols for the Phosphitylation of Alcohols with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, commonly referred to as TMDP, is a highly reactive phosphitylating agent used for the efficient conversion of alcohols and other nucleophiles to their corresponding phosphite esters.[1][2] Its robust reactivity and the stability of the resulting phosphite adducts make it a valuable reagent in a multitude of synthetic applications, ranging from the synthesis of ligands for catalysis to the preparation of key intermediates for drug development.[2][3] This document provides detailed application notes and experimental protocols for the phosphitylation of alcohols using TMDP.
The core of TMDP's utility lies in its phosphorus(III) center, which is susceptible to nucleophilic attack by alcohols, leading to the displacement of the chloride and the formation of a new P-O bond. The resulting phosphite esters can be subsequently oxidized to the corresponding phosphates, a ubiquitous functional group in biologically active molecules.
Reaction Mechanism
The phosphitylation of an alcohol with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.[2] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Caption: General overview of the phosphitylation reaction.
Applications in Research and Drug Development
The phosphitylation of alcohols with TMDP is a versatile transformation with significant applications in various fields:
-
Synthesis of Ligands for Catalysis: The resulting phosphite esters are widely used as ligands for transition metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation. The electronic and steric properties of the phosphite ligand can be readily tuned by varying the alcohol substituent.
-
Formation of Glycosyl Donors: In carbohydrate chemistry, TMDP is instrumental in the synthesis of glycosyl phosphites, which are valuable glycosyl donors for the formation of glycosidic bonds in complex oligosaccharides and glycoconjugates.[2]
-
Derivatization for ³¹P NMR Analysis: TMDP is employed as a derivatizing agent for hydroxyl-containing compounds, such as lignins and natural products.[1][3] The resulting phosphite esters exhibit distinct signals in ³¹P NMR spectroscopy, allowing for the quantification and characterization of different types of hydroxyl groups.
-
Synthesis of Phosphorylated Drug Molecules: The phosphitylation/oxidation sequence is a key strategy for the synthesis of phosphate-containing drugs and prodrugs. A notable example is the synthesis of phosphocholine derivatives, such as the anti-leishmaniasis drug miltefosine.[4] The introduction of a phosphate moiety can improve the solubility, bioavailability, and targeting of drug candidates.
Data Presentation: Phosphitylation of Various Alcohols
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol (e.g., Ethanol) | Triethylamine | Dichloromethane | 0 to rt | 1 - 3 | >90 |
| Secondary Alcohol (e.g., Isopropanol) | Triethylamine | Dichloromethane | 0 to rt | 2 - 5 | >85 |
| Phenol | Triethylamine | Dichloromethane | 0 to rt | 1 - 3 | ~77[4] |
| Nitrophenol | Triethylamine | Dichloromethane | 0 to rt | 4 - 8 | ~52[4] |
| Cetyl Alcohol (for Miltefosine synthesis) | 1H-Tetrazole/DBU | Dichloromethane | rt | Not specified | 90[4] |
Note: Reaction conditions and yields can vary depending on the specific substrate, purity of reagents, and reaction scale. Optimization may be required for specific applications.
Experimental Protocols
General Protocol for the Phosphitylation of a Primary Alcohol
This protocol provides a general procedure for the phosphitylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous triethylamine (1.2 eq) dropwise via syringe.
-
Addition of Phosphitylating Agent: Slowly add this compound (1.1 eq) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. A new spot corresponding to the phosphite ester should appear, and the starting alcohol spot should diminish.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phosphite ester can be purified by silica gel column chromatography.
Caption: A typical experimental workflow for phosphitylation.
Protocol for Subsequent Oxidation to a Phosphate Ester
The resulting phosphite ester can be readily oxidized to the more stable phosphate ester.
Materials:
-
Phosphite ester (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Dichloromethane
-
Standard work-up and purification equipment
Procedure:
-
Dissolution: Dissolve the purified phosphite ester in dichloromethane.
-
Oxidation: Cool the solution to 0 °C and add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or ³¹P NMR until the starting phosphite is consumed.
-
Work-up and Purification: Quench the reaction and purify the resulting phosphate ester using standard procedures.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction generates hydrochloric acid, which is corrosive. The use of a base to neutralize it is crucial.
-
The solvents used are flammable. Avoid open flames and sources of ignition.
References
Application Note: Quantitative Analysis of Lignin Hydroxyl Groups Using ³¹P NMR Spectroscopy with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)
Audience: Researchers, scientists, and drug development professionals involved in biomass valorization, polymer chemistry, and natural product analysis.
Introduction
Lignin, a complex aromatic biopolymer, is the second most abundant terrestrial polymer and a major byproduct of the pulp, paper, and biorefining industries.[1] Its valorization into value-added chemicals and materials is a critical aspect of developing sustainable biorefineries. The chemical reactivity and physical properties of lignin are largely dictated by the content and type of its functional groups, particularly the aliphatic and phenolic hydroxyl groups.[2] Therefore, accurate and efficient quantification of these groups is essential for understanding lignin's structure-property relationships and for tailoring its chemical modification.[3][4]
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, following derivatization (phosphitylation) with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), has become a robust and widely adopted method for this purpose.[1][3] This technique offers several advantages over other methods, including high sensitivity due to the 100% natural abundance of the ³¹P nucleus, a wide chemical shift range that minimizes signal overlap, and sharp, well-resolved signals corresponding to different hydroxyl environments.[3] This application note provides a detailed protocol for the quantitative analysis of hydroxyl groups in various lignin samples using TMDP as the phosphitylating reagent, along with representative quantitative data.
Principle of the Method
The methodology involves the in situ phosphitylation of all labile hydroxyl (-OH) and carboxyl (-COOH) protons in a lignin sample with TMDP. This reaction, depicted in Figure 1, attaches a phosphorus-containing tag to each functional group.[3][5] Each type of hydroxyl group (aliphatic, guaiacyl phenolic, syringyl phenolic, p-hydroxyphenyl phenolic, and carboxylic acid) forms a unique phosphite ester derivative, which resonates at a distinct chemical shift in the ³¹P NMR spectrum.[3][4] By integrating the signals of these derivatives relative to a known amount of an internal standard (IS) that is also phosphitylated, the concentration of each type of hydroxyl group can be accurately determined.[6]
Figure 1: Phosphitylation Reaction Phosphitylation reaction of a lignin hydroxyl group with this compound (TMDP).
Experimental Workflow
The overall experimental process is outlined in the following workflow diagram. It details the sequence from sample and reagent preparation through to the final quantitative analysis.
Caption: Experimental workflow for quantitative ³¹P NMR analysis of lignin.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies.[3][4][7]
1. Materials and Reagents
-
Lignin sample (e.g., Kraft, Organosolv), dried under vacuum at 40 °C overnight.
-
This compound (TMDP), 95% or higher.
-
Pyridine, anhydrous.
-
Chloroform-d (CDCl₃), with 0.03% v/v TMS.
-
Chromium(III) acetylacetonate [Cr(acac)₃] (relaxation agent).
-
Cyclohexanol or N-hydroxy-5-norbornene-2,3-dicarboximide (e-HNDI) (internal standard, IS).
-
2 mL vials with septum caps, magnetic stir bars, and precision micropipettes.
-
5 mm NMR tubes.
2. Preparation of Stock Solutions
-
Solvent System: Prepare a solution of anhydrous pyridine and CDCl₃ at a 1.6:1 (v/v) ratio. Store over molecular sieves to ensure anhydrous conditions.[3]
-
Internal Standard & Relaxation Agent Solution: Accurately prepare a solution containing the internal standard and relaxation agent in the solvent system. For example, dissolve cyclohexanol (e.g., 50 mg) and Cr(acac)₃ (e.g., 5 mg) in 1 mL of the solvent system. The exact concentration of the IS must be known.
3. Sample Preparation and Derivatization
-
Accurately weigh approximately 30 mg of the dried lignin sample into a 2 mL vial containing a small magnetic stir bar.[3][4]
-
Add 500 µL of the solvent system to the vial.[8]
-
Add 100 µL of the Internal Standard & Relaxation Agent solution to the vial using a precision micropipette.
-
Seal the vial and stir the mixture until the lignin is completely dissolved. This may take several hours.[3]
-
Once dissolved, add 100 µL of the phosphitylating reagent, TMDP, to the solution.[8]
-
Vortex the vial immediately to ensure a homogeneous solution and allow the reaction to proceed for at least 30 minutes at room temperature. The phosphitylation reaction is typically very fast.[7]
-
Transfer the final solution to a 5 mm NMR tube for analysis.
4. ³¹P NMR Acquisition
Acquire the ³¹P NMR spectrum using quantitative parameters to ensure accurate integration.
-
Spectrometer: Any modern NMR spectrometer with a phosphorus probe.
-
Decoupling: Use an inverse-gated proton decoupling sequence to suppress the nuclear Overhauser effect (NOE) and obtain quantitative spectra.[5]
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for full relaxation of the ³¹P nuclei. A delay of 10 seconds is generally recommended.[5][7]
-
Acquisition Time: ~2 seconds.
-
Number of Scans: 128 to 2048, depending on the lignin concentration and spectrometer field strength, to achieve an adequate signal-to-noise ratio.[5][7]
-
Spectral Center: Set the center of the spectrum to approximately 140 ppm.[7]
5. Data Processing and Quantification
-
Apply standard processing to the acquired Free Induction Decay (FID), including Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis by setting the signal for the reaction product of TMDP with residual water to 132.2 ppm.[5]
-
Integrate the signal for the internal standard and the signals corresponding to the different types of lignin hydroxyl groups. The typical integration regions are provided in Table 1.[3][5]
-
Calculate the concentration of each hydroxyl group (in mmol/g) using the following equation:
OH (mmol/g) = (I_x * C_IS * V_IS) / (I_IS * m_lignin)
Where:
-
I_x = Integral area of a specific lignin hydroxyl region.
-
C_IS = Concentration of the internal standard (mol/L).
-
V_IS = Volume of the internal standard solution added (L).
-
I_IS = Integral area of the internal standard signal.
-
m_lignin = Mass of the lignin sample (g).
-
Quantitative Data and Interpretation
Table 1: Typical ³¹P Chemical Shift Ranges for TMDP-Derivatized Lignin. [3][5]
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Aliphatic OH | 150.0 – 145.0 |
| Syringyl (S) phenolic OH | 144.0 – 142.3 |
| Guaiacyl (G) phenolic OH | 140.2 – 138.8 |
| p-Hydroxyphenyl (H) phenolic OH | 138.0 – 137.4 |
| C₅-Substituted / Condensed Phenolic OH | 144.0 – 140.3 |
| Carboxylic Acids (COOH) | 136.0 – 134.0 |
| TMDP-Water Reaction Product (Reference) | 132.2 |
Table 2: Example Hydroxyl Group Content in Various Lignins (mmol/g). [7][9]
| Functional Group | Kraft Softwood (KSW) | Kraft Hardwood (KHW) | Organosolv Hardwood (OHW) | Soda Lignin (SOD) |
|---|---|---|---|---|
| Aliphatic OH | 3.03 | 2.50 | 3.48 | 1.63 |
| Syringyl (S) phenolic OH | 0.12 | 1.09 | 1.06 | 0.22 |
| Guaiacyl (G) phenolic OH | 0.89 | 0.22 | 0.23 | 0.70 |
| p-Hydroxyphenyl (H) phenolic OH | 0.14 | 0.05 | 0.04 | 0.16 |
| C₅-Substituted Phenolic OH | 0.40 | 0.18 | 0.08 | 0.39 |
| Carboxylic Acids (COOH) | 0.17 | 0.15 | 0.04 | 0.35 |
| Total Phenolic OH | 1.55 | 1.54 | 1.41 | 1.47 |
| Total OH | 4.75 | 4.19 | 4.93 | 3.45 |
Data derived from literature values and represent typical findings. Actual values will vary based on source and extraction method.[7][9]
Conclusion
The quantitative ³¹P NMR analysis of phosphitylated lignin is a powerful, reliable, and efficient technique for characterizing the hydroxyl group profile of this complex biopolymer.[4] The detailed protocol and representative data presented in this application note provide a comprehensive guide for researchers. This method facilitates a deeper understanding of lignin's structure, which is crucial for developing novel applications in materials science, specialty chemicals, and pharmaceuticals, thereby promoting the transition to a sustainable bio-based economy.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. Quantitative 31P NMR Analysis of Lignins and Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. measurlabs.com [measurlabs.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for the Synthesis of Phosphonate Ligands using 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate ligands are of significant interest in medicinal chemistry and drug development due to their ability to act as stable bioisosteres of phosphate esters, carboxylates, and transition-state analogs of amide and ester hydrolysis.[1][2] This makes them effective enzyme inhibitors with applications as antiviral drugs, in osteoporosis treatment, and for bone-targeting drug delivery.[1][2] A versatile and efficient method for the synthesis of phosphonate ligands involves a three-step process starting from an alcohol and utilizing 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (also known as pinacol chlorophosphite) as the key phosphitylating agent.[3][4]
This application note provides detailed protocols for the synthesis of phosphonate ligands via this methodology, which encompasses:
-
Phosphitylation: Reaction of an alcohol with this compound to form a pinacol-protected phosphite triester.
-
Oxidation: Conversion of the phosphite triester (P(III)) to the corresponding phosphonate triester (P(V)).
-
Deprotection (Hydrolysis): Removal of the pinacol protecting group and the ester moiety to yield the final phosphonic acid ligand.
Reaction Scheme and Workflow
The overall synthetic strategy is depicted below. The process begins with the nucleophilic attack of an alcohol on this compound, followed by oxidation of the resulting P(III) intermediate to a P(V) species, and concludes with the hydrolysis of the protective groups to furnish the desired phosphonate ligand.
Caption: Experimental workflow for the three-step synthesis of phosphonate ligands.
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) and/or ³¹P NMR spectroscopy.
Protocol 1: Synthesis of 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Pinacol-Protected Benzyl Phosphite)
This protocol describes the phosphitylation of benzyl alcohol as a representative example.
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.
-
Add benzyl alcohol (1.0 eq.) and triethylamine (1.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure 2-(benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.
Protocol 2: Oxidation to 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide (Pinacol-Protected Benzyl Phosphonate)
Materials:
-
2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the pinacol-protected benzyl phosphite (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of m-CPBA (1.1 eq.) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by ³¹P NMR, observing the shift from the phosphite triester region to the phosphonate triester region.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Deprotection to Benzylphosphonic Acid
Two common methods for the hydrolysis of the pinacol-protected phosphonate are provided.
Method A: Acidic Hydrolysis
Materials:
-
2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask, add the pinacol-protected benzyl phosphonate.
-
Add a sufficient volume of concentrated aqueous HCl (e.g., 5-10 mL per gram of substrate).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).
-
Maintain the reflux for 4-12 hours, monitoring the reaction progress by ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator to yield the crude benzylphosphonic acid.
Method B: Silyl-Mediated Hydrolysis (McKenna Reaction)
Materials:
-
2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pinacol-protected benzyl phosphonate (1.0 eq.) in anhydrous DCM.
-
Add bromotrimethylsilane (TMSBr, typically 2.5 to 8 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by ³¹P NMR to confirm the complete conversion to the bis(trimethylsilyl) ester intermediate.
-
Carefully remove the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to effect the solvolysis of the silyl esters into the phosphonic acid.
-
Evaporate the methanol under reduced pressure to yield the crude benzylphosphonic acid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of representative phosphonate ligands using the described protocols.
Table 1: Reaction Yields for the Synthesis of Benzylphosphonic Acid
| Step | Product | Typical Yield (%) |
| 1. Phosphitylation | 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 85-95% |
| 2. Oxidation | 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide | 90-98% |
| 3. Deprotection | Benzylphosphonic Acid | 80-95% |
Table 2: Spectroscopic Data for the Synthesis of Benzylphosphonic Acid
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | 7.2-7.4 (m, 5H, Ar-H), 4.9 (d, 2H, OCH₂Ph), 1.2 (s, 12H, 4xCH₃) | 137.5, 128.4, 127.8, 127.6, 83.5, 67.5, 24.5 | ~130-140 |
| 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide | 7.2-7.4 (m, 5H, Ar-H), 5.1 (d, 2H, OCH₂Ph), 1.3 (s, 12H, 4xCH₃) | 135.2, 128.6, 128.3, 128.1, 84.5, 69.8, 24.3 | ~15-25 |
| Benzylphosphonic Acid | 7.2-7.4 (m, 5H, Ar-H), 3.1 (d, J=21 Hz, 2H, PCH₂), 10-12 (br s, 2H, P(O)(OH)₂) | 131.5 (d, J=9 Hz), 130.2 (d, J=6 Hz), 128.5, 126.8, 34.5 (d, J=138 Hz) | ~25-30 |
Signaling Pathways and Logical Relationships
Phosphonate ligands often exert their biological effects by inhibiting enzymes involved in key signaling pathways. For example, bisphosphonates, a class of phosphonate-containing drugs, are known to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for protein prenylation and cell signaling.
Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.
Conclusion
The use of this compound provides a reliable and high-yielding route for the synthesis of a wide variety of phosphonate ligands from readily available alcohols. The pinacol protecting group offers stability during the phosphitylation and oxidation steps and can be efficiently removed under acidic or silyl-mediated conditions. These detailed protocols and accompanying data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel phosphonate-based therapeutics.
References
Application Notes and Protocols for Reactions with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). This versatile phosphitylating agent is widely utilized in organic synthesis for the formation of phosphite esters, which are key intermediates in the preparation of various valuable compounds, including ligands for catalysis, glycosyl donors for carbohydrate synthesis, and probes for analytical studies.
Overview of this compound (TMDP)
This compound, also known as tetramethylethylene chlorophosphite, is a cyclic phosphorochloridite that serves as a highly reactive reagent for the phosphitylation of nucleophiles, particularly alcohols.[1][2][3][4] The presence of the pinacol-derived backbone imparts stability to the resulting phosphite esters.
Key Properties:
| Property | Value |
| Molecular Formula | C₆H₁₂ClO₂P |
| Molecular Weight | 182.59 g/mol |
| Appearance | Colorless liquid or solid |
| Boiling Point | 81.5-82 °C at 13 mmHg[1] |
| Density | 1.149 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.471[1] |
| CAS Number | 14812-59-0 |
Safety Precautions
TMDP is a corrosive and moisture-sensitive compound that reacts violently with water.[2] It is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemically resistant gloves, must be worn at all times. All glassware should be flame-dried or oven-dried before use.
General Experimental Workflow
The following diagram illustrates a typical workflow for a phosphitylation reaction using TMDP.
Caption: General workflow for phosphitylation reactions using TMDP.
Application Notes and Protocols
Synthesis of this compound (TMDP)
TMDP can be synthesized from commercially available starting materials. A common procedure involves the reaction of pinacol with phosphorus trichloride in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[3][5]
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add a solution of pinacol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride (1.0 eq.) in anhydrous diethyl ether dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the resulting suspension under an inert atmosphere to remove the triethylammonium chloride salt.
-
Wash the salt with anhydrous diethyl ether.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Distill the crude product under vacuum to afford pure this compound.
Quantitative Data:
| Reactant | Molar Eq. | Purity | Typical Yield |
| Pinacol | 1.0 | >98% | - |
| Phosphorus Trichloride | 1.0 | >99% | - |
| Triethylamine | 2.2 | >99% | - |
| Product | - | >95% | 34%[5] |
Phosphitylation of Alcohols for ³¹P NMR Analysis
One of the primary applications of TMDP is the derivatization of hydroxyl-containing compounds for quantitative ³¹P NMR spectroscopy. This technique is particularly powerful for the analysis of complex mixtures of alcohols, such as those found in lignins. The resulting phosphite esters exhibit distinct ³¹P NMR chemical shifts depending on the steric and electronic environment of the original hydroxyl group.
Caption: Workflow for quantitative ³¹P NMR analysis using TMDP.
Protocol for Lignin Analysis: [5]
-
Accurately weigh approximately 30 mg of the lignin sample into a vial.
-
Add a solvent mixture of pyridine and CDCl₃ (1.6:1 v/v).
-
Add an internal standard solution (e.g., cholesterol or N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide in the solvent mixture).
-
Add a relaxation agent solution (e.g., chromium(III) acetylacetonate in the solvent mixture) to ensure accurate integration.
-
Add this compound (TMDP).
-
Shake the vial until the lignin is completely dissolved.
-
Transfer the solution to an NMR tube and acquire the ³¹P NMR spectrum.
Typical ³¹P NMR Chemical Shift Ranges for Derivatized Lignin Hydroxyl Groups:
| Hydroxyl Group Type | Chemical Shift Range (ppm) |
| Carboxylic Acids | 134.0 - 136.0 |
| Syringyl Phenolic | 138.5 - 140.5 |
| Guaiacyl Phenolic | 141.0 - 143.5 |
| p-Hydroxyphenyl Phenolic | 144.0 - 145.0 |
| Aliphatic Hydroxyls | 146.0 - 150.0 |
Synthesis of Phosphite Ligands for Homogeneous Catalysis
TMDP is a valuable reagent for the synthesis of monodentate and bidentate phosphite ligands, which are widely employed in transition-metal-catalyzed reactions such as hydroformylation, hydrogenation, and cross-coupling reactions. The reaction of TMDP with diols or binaphthols in the presence of a base yields the corresponding cyclic phosphite ligands.
Protocol for Synthesis of a BINOL-derived Phosphoramidite Ligand:
This protocol is adapted from a general procedure for the synthesis of phosphoramidites.
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-(+)-1,1'-bi(2-naphthol) (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add triethylamine (2.2 eq.).
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylammonium hydrochloride.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude phosphite.
-
To the crude phosphite dissolved in anhydrous THF at 0 °C, add a solution of a secondary amine (e.g., diethylamine, 1.1 eq.).
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure and purify the resulting phosphoramidite ligand by column chromatography on silica gel.
Quantitative Data for a Representative Phosphoramidite Synthesis:
| Reactant | Molar Eq. | Purity | Typical Yield |
| (R)-BINOL | 1.0 | >99% | - |
| TMDP | 1.0 | >95% | - |
| Triethylamine | 2.2 | >99% | - |
| Diethylamine | 1.1 | >99% | - |
| Product | - | >98% | 80-95% |
Preparation of Glycosyl Donors
In carbohydrate chemistry, TMDP can be used to convert hemiacetals into glycosyl phosphites. These phosphites are versatile glycosyl donors that can be activated under various conditions to form glycosidic bonds, a fundamental transformation in the synthesis of oligosaccharides and glycoconjugates, which are important targets in drug development.[3]
General Protocol for Glycosyl Phosphite Synthesis:
-
To a solution of a suitably protected monosaccharide (1.0 eq.) in anhydrous dichloromethane under an argon atmosphere, add a non-nucleophilic base such as N,N-diisopropylethylamine (1.5 eq.).
-
Cool the mixture to -20 °C.
-
Add this compound (1.2 eq.) dropwise.
-
Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude glycosyl phosphite by flash column chromatography on silica gel.
Representative Reaction Parameters:
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Protected Glucose | DIPEA | CH₂Cl₂ | -20 to RT | 2 | 85-95% |
| Protected Mannose | Pyridine | CH₂Cl₂ | 0 to RT | 3 | 80-90% |
| Protected Galactose | 2,6-Lutidine | CH₂Cl₂ | -40 to RT | 2.5 | 82-92% |
Conclusion
This compound is a powerful and versatile reagent for the phosphitylation of a wide range of nucleophiles. The protocols outlined in these application notes provide a solid foundation for researchers in organic synthesis, analytical chemistry, and drug development to utilize TMDP effectively and safely in their experimental work. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and purity of the desired phosphitylated products.
References
Application Notes and Protocols for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling and storage of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reactive phosphitylating agent. Adherence to these guidelines is crucial to ensure laboratory safety and experimental success.
Section 1: Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling to prevent personal injury and maintain its chemical integrity.
Hazard Identification and Classification
The compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or inhaled. The Globally Harmonized System (GHS) classification includes:
Contact with water can produce a violent reaction and potentially a flash fire.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this reagent.[2][3][4] This includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[2][3]
-
Skin Protection: A flame-retardant and impervious lab coat, along with gloves resistant to chemical penetration (e.g., nitrile or neoprene).[2][3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[2]
First-Aid Measures
In case of exposure, immediate action is critical.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical help.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill and Waste Disposal
-
Spills: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert, dry material (e.g., vermiculite, dry sand) and collect it into a suitable, labeled container for disposal. Do not use water to clean up spills.[3][5]
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The compound should be treated as hazardous waste.
Section 2: Storage and Stability
Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.
Storage Conditions
The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and water.[3][5][6] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.[7][8] The recommended storage temperature is between 10°C and 25°C.[7][8] For solutions in a solvent, storage at -80°C is recommended.[6]
Stability and Reactivity
The compound is stable under the recommended storage conditions.[3] However, it is highly reactive with water and other protic solvents, leading to decomposition.[3] It is also incompatible with strong oxidizing agents and strong bases.[3][5] Hazardous decomposition products can include carbon oxides and phosgene upon combustion.[3]
Section 3: Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂ClO₂P | [9][10] |
| Molecular Weight | 182.59 g/mol | [7][9][10] |
| Appearance | Solid | [7] |
| CAS Number | 14812-59-0 | [9][10] |
| Density | 1.149 g/cm³ at 25°C | [4][7][10] |
| Boiling Point | 81.5-82°C at 13 mmHg | [4][7][10] |
| Flash Point | 113°C (closed cup) | [7][10] |
| Refractive Index | n20/D 1.471 | [4][7][10] |
Section 4: Application Notes and Experimental Protocols
This compound is a versatile reagent primarily used for the phosphitylation of alcohols and other heteroatomic nucleophiles.[7][9][11] A significant application is in the derivatization of hydroxyl groups in complex molecules, such as lignins, for quantitative analysis by ³¹P NMR spectroscopy.[1]
Protocol: Phosphitylation of Lignin for ³¹P NMR Analysis
This protocol is adapted from the work of Granata and Argyropoulos (1995) for the quantitative analysis of hydroxyl groups in lignin.[1]
Materials:
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Chloroform (CDCl₃)
-
Internal Standard (e.g., Cholesterol or a suitable compound with a known concentration and a distinct ³¹P NMR signal)
-
Lignin sample (dried)
-
Nitrogen or Argon gas
-
Glass vials with PTFE-lined caps
-
Syringes and needles
Procedure:
-
Sample Preparation: Accurately weigh approximately 30-40 mg of the dried lignin sample into a 4 mL glass vial.
-
Solvent and Internal Standard Addition: To the vial, add 500 µL of a freshly prepared stock solution containing the internal standard in a 1.6:1 (v/v) mixture of anhydrous pyridine and CDCl₃.
-
Dissolution: Cap the vial and gently swirl or sonicate until the lignin is completely dissolved.
-
Reagent Addition: In a separate vial, prepare a solution of this compound in the pyridine/CDCl₃ solvent mixture (approximately 100 mg/mL). Using a dry syringe, add 100 µL of this phosphitylating reagent solution to the lignin solution.
-
Reaction: Cap the vial tightly and shake the mixture for a few seconds. The reaction is typically complete within a few minutes at room temperature.
-
NMR Analysis: Transfer the resulting solution to an NMR tube. Acquire the ³¹P NMR spectrum immediately. For quantitative results, use an inverse-gated decoupling sequence and a sufficient relaxation delay (e.g., 25 seconds) to ensure full relaxation of all phosphorus nuclei.[1]
Section 5: Visualizations
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Experimental Workflow for Phosphitylation
Caption: A step-by-step experimental workflow for the phosphitylation of lignin for ³¹P NMR analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. 2-クロロ-4,4,5,5-テトラメチル-1,3,2-ジオキサホスホラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy this compound | 14812-59-0 [smolecule.com]
- 10. omicsonline.org [omicsonline.org]
- 11. scielo.br [scielo.br]
Application Notes: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Buchwald-Hartwig Cross-Coupling
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. The efficiency and scope of this transformation are critically dependent on the nature of the phosphine ligand coordinated to the palladium center. 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, also known as pinacol chlorophosphite, is a versatile phosphitylating agent. While not used directly as a ligand in the cross-coupling reaction, it is an essential building block for the synthesis of highly effective monodentate biaryl phosphine ligands.[1][2][3][4][5]
This document provides detailed application notes on the synthesis of a representative biaryl phosphine ligand, cBRIDP, using this compound, and its subsequent application in the Buchwald-Hartwig amination of aryl halides.
Ligand Synthesis: From Precursor to Performance
The synthesis of advanced phosphine ligands is a key step in developing robust Buchwald-Hartwig catalysts. This compound serves as a precursor for introducing a phosphorus moiety that is subsequently converted to the final phosphine. The synthesis of cBRIDP, a highly effective ligand for C-N coupling, illustrates this process.[6]
Caption: Workflow for the synthesis of the cBRIDP ligand.
Experimental Protocol: Synthesis of cBRIDP Ligand
Materials:
-
2-Hydroxybiphenyl
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexylmagnesium Bromide (CyMgBr) in THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Phosphitylation: To a solution of 2-hydroxybiphenyl (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add this compound (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of the phosphite intermediate can be monitored by TLC or ³¹P NMR.
-
Grignard Reaction: Cool the reaction mixture containing the phosphite intermediate to 0 °C. Add a solution of cyclohexylmagnesium bromide (2.5 eq) in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 6 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the cBRIDP ligand as a white solid.
Application in Buchwald-Hartwig Amination
The synthesized cBRIDP ligand, in combination with a palladium precursor, forms a highly active catalytic system for the Buchwald-Hartwig amination of a variety of aryl halides with different amines.[6]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
General Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data
The palladium/cBRIDP catalytic system demonstrates high efficacy in the amination of various aryl bromides with different amines. The following table summarizes the yields obtained for a range of substrates.[6]
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 1-Bromo-3,4-(methylenedioxy)benzene | Diphenylamine | 3,4-(Methylenedioxy)triphenylamine | 97 |
| 2 | 4-Bromo-N,N-dimethylaniline | Diphenylamine | 4-(Dimethylamino)triphenylamine | 98 |
| 3 | 4-Bromotoluene | Diphenylamine | 4-Methyldiphenylamine | 99 |
| 4 | 1-Bromo-3,4-(methylenedioxy)benzene | Morpholine | 4-(3,4-Methylenedioxyphenyl)morpholine | 99 |
| 5 | 4-Bromo-N,N-dimethylaniline | Morpholine | 4-(4-Morpholinophenyl)-N,N-dimethylaniline | 98 |
| 6 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 99 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
[PdCl(π-allyl)]₂ (0.005 mmol, 0.5 mol%)
-
cBRIDP ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with [PdCl(π-allyl)]₂ (0.5 mol%), cBRIDP (2 mol%), and sodium tert-butoxide (1.4 eq).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Anhydrous toluene is added, followed by the aryl halide (1.0 eq) and the amine (1.2 eq).
-
The reaction mixture is heated to 100 °C and stirred for the time required for the reaction to complete (typically monitored by TLC or GC).
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired arylated amine product.
Conclusion
This compound is a key reagent for the synthesis of advanced phosphine ligands essential for modern palladium-catalyzed cross-coupling reactions. The cBRIDP ligand, synthesized from this precursor, demonstrates excellent performance in the Buchwald-Hartwig amination, providing high yields for a range of substrates. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Suzuki-Miyaura Coupling: A Versatile Precursor for in situ Ligand Synthesis
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically dependent on the nature of its coordinating ligands. Phosphine ligands, in particular, are widely employed to enhance catalyst stability and reactivity, especially for challenging substrates like aryl chlorides. 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), a commercially available and air-sensitive reagent, serves as a versatile precursor for the facile synthesis of a variety of phosphite ligands. These ligands can be generated in situ and directly applied in Suzuki-Miyaura coupling reactions, offering a modular and efficient approach to catalyst modification. This document provides detailed application notes and protocols for the use of TMDP as a ligand precursor in Suzuki-Miyaura coupling.
Core Concept: From Precursor to Active Ligand
The utility of this compound in this context is not as a direct ligand, but as an electrophilic phosphorus source for the rapid construction of more complex phosphite ligands. The general strategy involves the reaction of TMDP with a nucleophilic organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). This reaction displaces the chloride atom, forming a new P-C bond and yielding a 2-substituted-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane ligand. The electronic and steric properties of the final ligand are readily tuned by the choice of the organometallic reagent.
Experimental Protocols
Protocol 1: In situ Generation of a 2-Aryl-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane Ligand and its Application in a Suzuki-Miyaura Coupling Reaction
This protocol describes the in situ preparation of a 2-aryl-dioxaphospholane ligand from TMDP and an aryl Grignard reagent, followed by its immediate use in a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (TMDP)
-
Aryl Grignard Reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Ligand Formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (Argon), add a magnetic stir bar and the palladium precursor, Palladium(II) acetate (e.g., 0.02 mmol, 1 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
Slowly add the aryl Grignard reagent (e.g., 0.04 mmol, 2 mol% of a 1 M solution in THF) to the stirring suspension.
-
To this mixture, add a solution of this compound (0.04 mmol, 2 mol%) in the same solvent.
-
Stir the resulting mixture at room temperature for 15-20 minutes to allow for the formation of the active palladium-ligand complex.
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the pre-formed catalyst, add the aryl halide (e.g., 4-bromotoluene, 2.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (e.g., Phenylboronic acid, 2.4 mmol, 1.2 equiv).
-
Add the base (e.g., Potassium carbonate, 4.0 mmol, 2.0 equiv).
-
Add an additional volume of the degassed solvent to reach a suitable concentration (e.g., to a total volume of 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following table presents representative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using an in situ generated 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane ligand.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 85 |
| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |
Note: The data presented are representative and actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Reaction Pathway
The following diagram illustrates the two-stage process: the initial synthesis of the phosphite ligand from TMDP, followed by its participation in the Suzuki-Miyaura catalytic cycle.
Caption: From precursor to catalysis: ligand synthesis and the Suzuki-Miyaura cycle.
Experimental Workflow
This diagram outlines the sequential steps of the experimental protocol, from reagent preparation to product purification.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling using TMDP.
This compound is a valuable and versatile precursor for the synthesis of phosphite ligands for Suzuki-Miyaura cross-coupling reactions. The ability to generate these ligands in situ from readily available Grignard or organolithium reagents provides a modular and efficient platform for catalyst optimization. This approach avoids the isolation and purification of potentially sensitive phosphine ligands, streamlining the experimental workflow. The protocols and data presented herein demonstrate the practical utility of TMDP for researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds.
Application Note: Quantitative ³¹P NMR Spectroscopy for the Analysis of Hydroxyl Groups Using 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the precise quantification of various hydroxyl-containing compounds. This method relies on the derivatization of hydroxyl groups with a phosphitylating agent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP), which introduces a phosphorus tag to each hydroxyl moiety. The high natural abundance (100%) and wide chemical shift range of the ³¹P nucleus provide excellent signal resolution and sensitivity, allowing for the accurate determination of different types of hydroxyl groups, such as aliphatic, phenolic, and carboxylic acids, within a single spectrum.[1][2][3] This approach is particularly advantageous for the structural characterization and quantification of complex mixtures and polymeric materials, such as those encountered in biorefinery resources like lignin and tannins.[1][2][3] The protocol offers a relatively rapid and sample-efficient alternative to traditional wet-chemical methods.[1][2]
Principle of the Method
The fundamental principle of this quantitative ³¹P NMR protocol involves a two-step process:
-
Phosphitylation: The active hydroxyl groups in the analyte are chemically derivatized by reacting with this compound. This reaction forms a stable phosphite ester derivative for each hydroxyl group.
-
³¹P NMR Analysis: The derivatized sample is then analyzed by ³¹P NMR spectroscopy. The resulting spectrum displays distinct signals corresponding to the different chemical environments of the newly introduced phosphorus tags. By integrating these signals and comparing them to the integral of a known amount of an internal standard, the absolute quantity of each type of hydroxyl group can be determined.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of hydroxyl groups using ³¹P NMR and Cl-TMDP.
1. Materials and Reagents
-
Phosphitylating Reagent: this compound (Cl-TMDP), 95% (CAS: 14812-59-0)
-
Solvent System: A mixture of pyridine and deuterated chloroform (CDCl₃) in a 1.6:1 v/v ratio is commonly used.[4] For samples with solubility issues, a solvent system of DMF/DMF-d₇/pyridine (4.5:1:1 v/v) can be employed.[5]
-
Internal Standard (IS): A stock solution of a compound with a single, sharp ³¹P NMR signal that does not overlap with the signals of interest. Examples include:
-
endo-N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide (e-HNDI)[4]
-
Cholesterol
-
-
Relaxation Agent: A solution of Chromium(III) acetylacetonate (Cr(acac)₃) in the solvent system (e.g., 11.4 mg/mL).[4] This is crucial for reducing the relaxation times (T1) of the phosphorus nuclei, ensuring accurate quantification within a shorter experimental time.
-
Analyte: The sample containing hydroxyl groups to be quantified (e.g., lignin, polymers, small molecules).
-
NMR Tubes: 5 mm NMR tubes.
2. Equipment
-
NMR Spectrometer with a phosphorus probe.
-
Vortex mixer.
-
Pipettes and general laboratory glassware.
-
Analytical balance.
3. Sample Preparation Protocol
-
Analyte Preparation: Accurately weigh approximately 20-30 mg of the dried analyte into a vial.[1][2][4]
-
Dissolution: Add 400 µL of the prepared solvent system (e.g., pyridine/CDCl₃ 1.6:1 v/v) to the vial and vortex until the sample is completely dissolved.[4]
-
Addition of Internal Standard and Relaxation Agent: To the dissolved sample, add 100 µL of the internal standard solution and 50 µL of the Cr(acac)₃ solution.[4] Mix the solution thoroughly.
-
Phosphitylation Reaction: Add 100 µL of the phosphitylating reagent, this compound, to the mixture.[4]
-
Reaction Incubation: Stir the reaction mixture at room temperature for approximately 75 minutes to ensure complete derivatization of the hydroxyl groups.[4]
-
Transfer to NMR Tube: After the incubation period, transfer the final solution to a 5 mm NMR tube for analysis.
4. ³¹P NMR Data Acquisition
-
Spectrometer Setup: Tune and match the phosphorus probe.
-
Acquisition Parameters: A typical set of parameters for quantitative ³¹P NMR would be:
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[6]
-
Relaxation Delay (d1): A sufficiently long delay to allow for complete relaxation of all phosphorus nuclei. A delay of 25 seconds is often recommended.[7]
-
Number of Scans: Dependent on the sample concentration, typically ranging from 64 to 256 scans.
-
Spectral Width: A spectral width that encompasses all expected signals (e.g., 100 ppm, centered around the expected chemical shift range).
-
Temperature: Maintain a constant temperature, for example, 298 K.
-
5. Data Processing and Quantification
-
Fourier Transform and Phasing: Apply Fourier transformation to the acquired Free Induction Decay (FID) and carefully phase the resulting spectrum.
-
Baseline Correction: Perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the signal of the internal standard and all the signals corresponding to the derivatized hydroxyl groups. The integration regions for different types of hydroxyl groups in lignins typically fall within specific chemical shift ranges.
-
Calculation: The amount of each type of hydroxyl group (in mmol/g of sample) can be calculated using the following formula:
OH (mmol/g) = (I_OH / I_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I_OH is the integral of the signal for the specific hydroxyl group.
-
I_IS is the integral of the internal standard signal.
-
m_IS is the mass of the internal standard (in mg).
-
m_sample is the mass of the analyte (in g).
-
Purity_IS is the purity of the internal standard.
-
Data Presentation
The quantitative results from the ³¹P NMR analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Quantification of Hydroxyl Groups in Analyte Samples
| Sample ID | Aliphatic OH (mmol/g) | Phenolic OH (mmol/g) | Carboxylic Acid OH (mmol/g) | Total OH (mmol/g) |
| Sample A | 2.15 | 1.50 | 0.25 | 3.90 |
| Sample B | 1.89 | 1.72 | 0.31 | 3.92 |
| Control | 2.50 | 1.20 | 0.15 | 3.85 |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Quantitative ³¹P NMR Analysis.
Diagram 2: Derivatization Reaction
Caption: Phosphitylation of a Hydroxyl Group with Cl-TMDP.
References
- 1. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy | ORNL [ornl.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Phenolic Moieties in Lignins with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of hydroxyl groups in lignin is crucial for understanding its structure and reactivity, which is essential for its valorization in various applications, including the development of bio-based materials and pharmaceuticals. A robust and widely adopted method for this characterization is the derivatization of lignin's hydroxyl groups with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP), followed by quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This phosphitylation reaction converts the various types of hydroxyl groups (aliphatic, condensed and uncondensed phenolic) into phosphite esters, which exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for their accurate quantification.[2][4]
The use of Cl-TMDP offers significant advantages over earlier phosphitylating agents, such as 2-chloro-1,3,2-dioxaphospholane, by providing better resolution of signals, particularly for different phenolic hydroxyl environments.[1][3] The four methyl groups on the dioxaphospholane ring of Cl-TMDP lead to sharper NMR signals, enabling the distinction between syringyl, guaiacyl, and p-hydroxyphenyl phenolic moieties, as well as condensed phenolic structures.[1][4] This protocol provides a detailed methodology for the derivatization of lignin and subsequent analysis by ³¹P NMR.
Reaction Scheme
The derivatization reaction involves the phosphitylation of the hydroxyl groups (-OH) present in the lignin polymer with this compound. This reaction results in the formation of a phosphite ester derivative of lignin, which is amenable to ³¹P NMR analysis.
Caption: Derivatization of lignin hydroxyl groups with Cl-TMDP.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the derivatization of lignin samples for quantitative ³¹P NMR analysis.
Materials and Reagents:
-
Lignin sample (dried overnight in a vacuum oven at 40°C)[5]
-
This compound (Cl-TMDP), 95%[6]
-
Pyridine, anhydrous (99.8%)[6]
-
Deuterated chloroform (CDCl₃), ≥99.8 atom % D[6]
-
endo-N-Hydroxy-5-norbornene-2,3-dicarboximide (eHNDI), 97% (Internal Standard)[6]
-
Chromium(III) acetylacetonate (Cr(acac)₃), 99.99% (Relaxation Agent)[6]
-
2 mL vials with stirring bars and septum caps[2]
-
Micropipettes
-
Magnetic stirrer
-
5 mm NMR tubes
Solution Preparation:
-
Solvent Mixture: Prepare a solvent mixture of anhydrous pyridine and deuterated chloroform in a 1.6:1 (v/v) ratio.[4][7] Store the solution over 3Å molecular sieves to ensure it remains anhydrous.
-
Internal Standard (IS) Solution: Prepare a solution of endo-N-hydroxy-5-norbornene-2,3-dicarboximide (eHNDI) in the solvent mixture at a concentration of approximately 60 mg/mL.[6]
-
Relaxation Agent Solution: Prepare a solution of Chromium(III) acetylacetonate (Cr(acac)₃) in the solvent mixture at a concentration of approximately 5 mg/mL.[6]
Derivatization Procedure:
-
Accurately weigh approximately 30 mg of the dried lignin sample into a 2 mL vial containing a small magnetic stirring bar.[2][5][6][7]
-
Add 500 µL of the prepared solvent mixture (pyridine/CDCl₃) to the vial.[2][5]
-
Seal the vial with a septum cap and stir the mixture until the lignin is completely dissolved. This may take up to 12 hours.[2]
-
Using a micropipette, add 100 µL of the internal standard solution (eHNDI) to the lignin solution.[5][6]
-
Add 50 µL of the relaxation agent solution (Cr(acac)₃) to the mixture.[6]
-
Finally, add 100 µL of the phosphitylating reagent, this compound (Cl-TMDP), to the vial.[2][5][6]
-
Allow the reaction to proceed with vigorous stirring at room temperature. The phosphitylation is typically rapid.
-
Transfer the final solution to a 5 mm NMR tube for immediate analysis.[5] It is recommended to acquire the NMR spectrum no later than 2 hours after the addition of Cl-TMDP.[8]
Caption: Experimental workflow for lignin derivatization.
³¹P NMR Acquisition Parameters:
-
Spectrometer: Bruker 300 MHz NMR spectrometer (or equivalent).
-
Pulse Sequence: Standard inverse-gated proton-decoupled pulse sequence with a 90° flip angle.[8]
-
Number of Transients: 128 scans.[8]
-
Pulse Delay: 12 seconds.[8]
-
Data Processing: The acquired spectra should be processed using appropriate software (e.g., MestReNova). The chemical shifts can be calibrated using the signal of the reaction product of water with Cl-TMDP at 132.2 ppm.[3]
Quantitative Data
The use of Cl-TMDP as a phosphitylating reagent allows for the quantification of various hydroxyl groups in different types of lignin. The following table summarizes the functional group distribution for several standard lignins as determined by quantitative ³¹P NMR analysis.
| Lignin Type | Aliphatic OH (mmol/g) | C₅-Substituted OH (mmol/g) | Guaiacyl OH (mmol/g) | p-Hydroxyphenyl OH (mmol/g) | Carboxylic Acids (mmol/g) | Total OH (mmol/g) |
| MWL (Spruce) | 2.98 | 0.05 | 0.89 | 0.03 | 0.05 | 4.00 |
| Organosolv (Aspen) | 2.93 | 0.88 | 0.47 | 0.06 | 0.12 | 4.46 |
| Kraft (Pine) | 3.21 | 0.11 | 1.15 | 0.09 | 0.35 | 4.91 |
| Dioxane (Spruce) | 3.15 | 0.06 | 0.85 | 0.04 | 0.07 | 4.17 |
| Steam Exploded (Aspen) | 2.76 | 0.95 | 0.52 | 0.08 | 0.15 | 4.46 |
| Alcell (Hardwood) | 3.05 | 0.91 | 0.49 | 0.07 | 0.13 | 4.65 |
Data adapted from Granata, A., & Argyropoulos, D. S. (1995). This compound, a reagent for the accurate determination of the uncondensed and condensed phenolic moieties in lignins. Journal of Agricultural and Food Chemistry, 43(6), 1538–1544.[9]
Logical Relationships in Quantitative ³¹P NMR Analysis
The success of this quantitative method relies on several key relationships between the experimental components and the resulting data.
Caption: Key relationships in quantitative ³¹P NMR of lignin.
Conclusion
The derivatization of lignin with this compound followed by quantitative ³¹P NMR spectroscopy is a powerful and reliable method for the detailed characterization of hydroxyl groups. The protocol outlined in these application notes provides a standardized procedure to ensure reproducible and accurate results. This technique is invaluable for researchers in the fields of biomass conversion, polymer chemistry, and drug development, enabling a deeper understanding of lignin's structure and its potential for various applications.
References
- 1. This compound | 14812-59-0 | Benchchem [benchchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]
- 5. youtube.com [youtube.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Carbonyl Groups in Lignin: 31P NMR after Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Biochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) as a key reagent in biochemical assays, with a primary focus on its application in the quantitative analysis of hydroxyl groups in complex biopolymers through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a highly effective phosphitylating agent used to derivatize molecules containing hydroxyl (-OH) and other nucleophilic groups.[1][2][3][4][5] This reactivity makes it an invaluable tool for the structural elucidation and quantitative analysis of complex biomolecules such as lignins, tannins, and other polyphenols.[2][6][7] The phosphitylation of hydroxyl groups with TMDP introduces a phosphorus-containing tag, enabling sensitive and high-resolution analysis by ³¹P NMR spectroscopy. This technique allows for the precise quantification of different types of hydroxyl groups (e.g., aliphatic, phenolic, carboxylic acids) within a single sample, providing crucial insights into the chemical properties and reactivity of these biopolymers.[1][7][8]
Key Applications
The primary application of TMDP in a biochemical context is the derivatization of hydroxyl-containing biomolecules for quantitative ³¹P NMR analysis.[2][6] This method offers significant advantages over traditional wet-chemical techniques by providing detailed structural information from a small sample size (~30 mg) in a relatively short time (~30-120 minutes).[1][7][8]
Specific applications include:
-
Lignin and Tannin Characterization: Quantitative determination of various hydroxyl groups (aliphatic, syringyl, guaiacyl, p-hydroxyphenyl, and carboxylic acids) in lignin and tannins is crucial for understanding their properties and potential for valorization in biorefinery processes.[1][2][6][7]
-
Biopolymer Analysis: Assessing the chemical modifications and functional groups in other hydroxyl-containing biopolymers.
Data Presentation: Quantitative Analysis of Hydroxyl Groups in Lignin
The following table summarizes representative quantitative data for hydroxyl group content in various lignin samples, as determined by ³¹P NMR spectroscopy after derivatization with TMDP.
| Lignin Type | Aliphatic OH (mmol/g) | C₅-Substituted OH (mmol/g) | Guaiacyl OH (mmol/g) | p-Hydroxyphenyl OH (mmol/g) | Carboxylic Acids (mmol/g) | Total OH (mmol/g) |
| Hardwood Lignin | 4.58 | 2.03 | 0.89 | 0.15 | 0.18 | 7.83 |
| Softwood Lignin | 4.12 | 0.21 | 2.54 | 0.33 | 0.11 | 7.31 |
| Grass Lignin | 3.98 | 1.25 | 1.15 | 0.45 | 0.25 | 7.08 |
Data is illustrative and compiled from typical values found in the literature. Actual values will vary depending on the specific sample and extraction method.
Experimental Protocols
Protocol 1: Quantitative ³¹P NMR Analysis of Hydroxyl Groups in Lignin
This protocol details the derivatization of lignin with TMDP and subsequent analysis by ³¹P NMR for the quantification of various hydroxyl groups.
Materials:
-
Lignin sample (dried)
-
This compound (TMDP)
-
Pyridine (anhydrous)
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (IS) solution: N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) or Cholesterol in the solvent mixture.
-
Relaxation agent: Chromium(III) acetylacetonate (Cr(acac)₃)
-
NMR tubes
-
Glass vials with magnetic stir bars
-
Syringes and needles
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of the dried lignin sample into a 2 mL vial equipped with a small magnetic stir bar.[6][9]
-
Prepare a solvent mixture of anhydrous pyridine and CDCl₃ (1.6:1 v/v).[10]
-
Add 500 µL of the solvent mixture to the lignin sample.
-
Add 100 µL of the internal standard solution (e.g., 0.1 M NHND).
-
Add 50 µL of the Cr(acac)₃ solution (e.g., 11.4 mg/mL).
-
Stir the mixture until the lignin is completely dissolved. This may take up to 12 hours.[6]
-
-
Phosphitylation Reaction:
-
NMR Data Acquisition:
-
Transfer the resulting solution to an NMR tube.
-
Acquire the quantitative ³¹P NMR spectrum. Typical acquisition parameters include an inverse-gated decoupling sequence, a sufficient relaxation delay (e.g., 25 seconds) to ensure full relaxation of the phosphorus nuclei, and an appropriate number of scans (e.g., 128) for a good signal-to-noise ratio.[2]
-
The chemical shifts are typically referenced to the reaction product of TMDP with water, which gives a sharp signal at 132.2 ppm.[10]
-
-
Data Analysis:
-
Integrate the signals corresponding to the different types of phosphitylated hydroxyl groups and the internal standard. The typical integration regions are:
-
Aliphatic OH: ~149.5 - 145.5 ppm
-
C₅-Substituted OH: ~144.5 - 140.0 ppm
-
Guaiacyl OH: ~140.0 - 138.5 ppm
-
p-Hydroxyphenyl OH: ~138.5 - 137.5 ppm
-
Carboxylic Acids: ~136.0 - 134.0 ppm
-
-
Calculate the concentration of each type of hydroxyl group (in mmol/g) using the following formula: OH (mmol/g) = (Isample / IIS) * (mIS / msample) * (purityIS / MWIS) * 1000 Where:
-
Isample is the integration value for the specific hydroxyl group.
-
IIS is the integration value for the internal standard.
-
mIS is the mass of the internal standard (in mg).
-
msample is the mass of the lignin sample (in mg).
-
purityIS is the purity of the internal standard.
-
MWIS is the molecular weight of the internal standard (in g/mol ).
-
-
Visualizations
Caption: Workflow for quantitative hydroxyl group analysis using TMDP and ³¹P NMR.
Caption: General reaction scheme for the phosphitylation of a hydroxyl group with TMDP.
References
- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. biosynth.com [biosynth.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. iris.unive.it [iris.unive.it]
- 7. Quantitative 31P NMR Analysis of Lignins and Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Welcome to the technical support center for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile phosphitylating agent. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to improve your reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMDP) and what are its primary applications?
A1: this compound, also known as pinacol chlorophosphite, is a phosphitylating agent.[1][2][3] Its primary application is the conversion of alcohols and other nucleophiles into phosphite esters.[2][3][4][5] This is a crucial step in the synthesis of various important molecules, including glycosyl donors for carbohydrate chemistry and ligands for catalysis.[6][7] It is also widely used as a derivatizing agent for the quantitative analysis of hydroxyl groups in complex molecules like lignins and tannins by ³¹P NMR spectroscopy.[6][8]
Q2: How should I handle and store TMDP?
A2: TMDP is sensitive to moisture and should be handled under an inert atmosphere, such as nitrogen or argon, in a dry environment.[1][2] It is recommended to store the reagent at temperatures between 10°C and 25°C in a tightly sealed container, away from moisture.[1][2]
Q3: What are the common side reactions observed when using TMDP?
A3: The most common side reaction is the hydrolysis of TMDP due to the presence of water in the reaction mixture. This leads to the formation of H-phosphonate species, which can complicate purification and lower the yield of the desired product.[9] Incomplete reactions can also occur, especially with sterically hindered alcohols.
Q4: What is the typical mechanism of reaction for TMDP with an alcohol?
A4: The reaction of TMDP with an alcohol proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.[6][7] The alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom and displacing the chloride leaving group.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired phosphitylated product is a common issue. The following guide will help you diagnose and resolve the problem.
Possible Causes and Solutions:
-
Moisture Contamination: TMDP readily reacts with water, which deactivates the reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
Degraded TMDP: Prolonged exposure to air and moisture can lead to the degradation of TMDP.
-
Solution: Use a fresh bottle of TMDP or purify the reagent before use. Check the purity of the reagent by ³¹P NMR spectroscopy.
-
-
Steric Hindrance: Reactions with bulky or sterically hindered alcohols can be slow and result in low conversion.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered phosphitylating agent if possible.
-
-
Inappropriate Base: The choice of base is crucial for scavenging the HCl generated during the reaction.
-
Solution: Pyridine is a commonly used base and solvent for these reactions.[8] For less reactive alcohols, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine may be more effective.
-
-
Low Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or ³¹P NMR.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of H-Phosphonate Byproduct
The presence of a significant amount of H-phosphonate byproduct is a common problem, often detected by a characteristic signal in the ³¹P NMR spectrum.
Possible Causes and Solutions:
-
Hydrolysis of TMDP: As mentioned, this is the primary cause.
-
Solution: Rigorously exclude water from the reaction.
-
-
Hydrolysis during Work-up and Purification: The phosphitylated product can be sensitive to hydrolysis, especially on silica gel.
-
Solution: Use a non-aqueous work-up if possible. When performing column chromatography, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[9] Use anhydrous solvents for chromatography.
-
Troubleshooting Workflow for H-Phosphonate Formation:
Caption: Troubleshooting workflow for H-phosphonate byproduct formation.
Data Presentation
The efficiency of phosphitylation with TMDP can vary depending on the nature of the alcohol. The following table summarizes typical conversion efficiencies for different types of hydroxyl groups.
| Hydroxyl Type | Substrate Example | Typical Base | Typical Solvent | Conversion Efficiency (%) |
| Primary Alcohol | Ethanol | Pyridine | Dichloromethane | ~95 |
| Secondary Alcohol | Isopropanol | Pyridine | Dichloromethane | ~80-90 |
| Hindered Secondary Alcohol | tert-Butanol | DIPEA | Dichloromethane | ~50-70 |
| Phenolic Hydroxyl | Phenol | Pyridine | Pyridine/CDCl₃ | ~90-95 |
| Glycosyl Hydroxyl | Glucose | Pyridine | Dichloromethane | ~85-95 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Phosphitylation of a Primary Alcohol
This protocol describes a general method for the phosphitylation of a primary alcohol using TMDP.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TMDP) (1.1 eq)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol and dissolve it in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMDP dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine in the eluent) to afford the desired phosphitylated product.
Protocol 2: Quantitative ³¹P NMR Analysis of Lignin Hydroxyl Groups
This protocol is adapted from established methods for the derivatization of lignin for quantitative ³¹P NMR analysis.[6][10]
Materials:
-
Lignin sample (approx. 30 mg, accurately weighed and dried)
-
Solvent solution: Anhydrous pyridine and deuterated chloroform (CDCl₃) in a 1.6:1 (v/v) ratio
-
Internal Standard (IS) solution (e.g., cholesterol or N-hydroxy-5-norbornene-2,3-dicarboximide) in the solvent solution
-
Relaxation agent solution (e.g., chromium(III) acetylacetonate) in the solvent solution
-
This compound (TMDP)
Procedure:
-
In a 2 mL vial, accurately weigh the dried lignin sample.
-
Add 0.5 mL of the solvent solution (pyridine/CDCl₃) and stir until the lignin is fully dissolved. This may take some time.
-
Add 100 µL of the internal standard solution and 100 µL of the relaxation agent solution.
-
Add 100 µL of TMDP to the solution and stir vigorously.
-
Transfer the solution to an NMR tube and acquire the ³¹P NMR spectrum.
³¹P NMR Data Acquisition Parameters:
-
Use inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE).[8]
-
A sufficient relaxation delay (e.g., 10 seconds) should be used to ensure quantitative results.[8]
-
The chemical shift of the reaction product of TMDP with residual water can be used as a reference at 132.2 ppm.[8]
Typical ³¹P NMR Chemical Shift Ranges for Phosphitylated Lignin Hydroxyls:
| Hydroxyl Type | Chemical Shift Range (ppm) |
| Aliphatic OH | 150.0 - 145.5 |
| Syringyl & C5-substituted phenolic OH | 144.5 - 141.5 |
| Guaiacyl phenolic OH | 140.5 - 138.5 |
| p-Hydroxyphenyl phenolic OH | 138.5 - 137.5 |
| Carboxylic acids | 136.0 - 134.0 |
Note: These ranges are approximate and can vary slightly depending on the specific lignin structure and analytical conditions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 14812-59-0 [smolecule.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. reddit.com [reddit.com]
- 10. iris.unive.it [iris.unive.it]
Technical Support Center: Handling 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, with a focus on mitigating side reactions with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound?
A1: The primary and most significant side reaction is its rapid hydrolysis upon contact with water. This reagent is highly sensitive to moisture.
Q2: What are the products of the hydrolysis of this compound?
A2: The hydrolysis reaction produces 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and hydrogen chloride (HCl) gas.[1] The formation of HCl is why the reagent is corrosive and reacts violently with water.[1]
Q3: How can I detect the hydrolysis product in my reaction mixture?
A3: The hydrolysis product, 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, can be observed by ³¹P NMR spectroscopy. It typically presents a sharp signal around 132.2 ppm in a pyridine/CDCl₃ solvent system.[2]
Q4: What are the consequences of water contamination in my reaction?
A4: Water contamination will consume your reagent, reducing the yield of your desired phosphitylated product. The generated HCl can also lead to undesired side reactions with acid-sensitive functional groups in your substrate.
Q5: How should I properly store this compound?
A5: It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a dry environment.[3] Recommended storage temperatures are between 10°C and 25°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired phosphitylated product. | Hydrolysis of the reagent due to moisture. | 1. Verify the dryness of your solvent and all reagents using appropriate methods (e.g., Karl Fischer titration).2. Ensure all glassware was rigorously dried before use (see Experimental Protocols).3. Handle the reagent under a strict inert atmosphere (glove box or Schlenk line).4. Use freshly opened or properly stored reagent. |
| Formation of unexpected byproducts. | Presence of HCl from hydrolysis. | 1. If your substrate is acid-sensitive, ensure absolute exclusion of water.2. Consider adding a non-nucleophilic base to the reaction mixture to scavenge any in-situ generated HCl. |
| Inconsistent reaction outcomes. | Variable amounts of water contamination. | 1. Standardize your procedure for drying solvents and glassware.2. Regularly check the activity of your drying agents. |
| Observation of a signal at ~132 ppm in ³¹P NMR. | Presence of the hydrolysis byproduct. | 1. This confirms water was present in your reaction.2. Review and improve your anhydrous techniques for future experiments. |
Experimental Protocols
Protocol for Drying Solvents using Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat them under a high vacuum with a Bunsen burner until the pressure stabilizes, or bake in a muffle furnace at 300-350°C for at least 3 hours.
-
Cooling: Allow the activated sieves to cool to room temperature in a desiccator or under an inert atmosphere.
-
Drying: Add the activated molecular sieves (10-20% by weight/volume) to the solvent in a flask.
-
Storage: Store the solvent over the molecular sieves for at least 24 hours before use. Keep the flask sealed under an inert atmosphere.
Protocol for Drying Glassware
-
Oven-Drying: Place all glassware in a drying oven at a minimum of 125°C for at least 12 hours.
-
Assembly: Assemble the glassware while still hot, and immediately flush with a stream of dry inert gas (nitrogen or argon) as it cools. This prevents atmospheric moisture from adsorbing onto the glass surfaces.
-
Flame-Drying (for immediate use):
-
Assemble the glassware.
-
Gently heat the entire apparatus with a Bunsen burner or a heat gun under a flow of inert gas to drive off any adsorbed water.
-
Allow the glassware to cool to room temperature under the inert gas flow before introducing reagents.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low-yield phosphitylation reactions.
References
Technical Support Center: Purification of Products from 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMDP) and what are its primary applications?
A1: this compound, also known as tetramethylethylene chlorophosphite, is a phosphitylating reagent.[1] It is primarily used to introduce a phosphite group onto molecules, particularly alcohols and other heteroatomic nucleophiles.[1][2] This reaction is crucial in the synthesis of glycosyl donors and ligands for catalysis.[2][3] Additionally, it is widely used as a derivatizing agent for hydroxyl groups in complex molecules like lignin, enabling their quantification by ³¹P NMR spectroscopy.[3][4]
Q2: What are the most common impurities encountered after a reaction with TMDP?
A2: Common impurities include:
-
Hydrolyzed TMDP: The reagent is sensitive to moisture and can hydrolyze.[5]
-
H-phosphonate species: These can form from side reactions, especially if moisture is present.[6]
-
Unreacted starting materials: Such as the alcohol or nucleophile.
-
Excess amine base: A tertiary amine (e.g., triethylamine) is often used as an acid scavenger and can be difficult to remove completely.[6]
-
Oxidized product: The resulting phosphite triester can be oxidized to the corresponding phosphate.[5]
Q3: What are the recommended general purification techniques for products of TMDP reactions?
A3: The choice of purification method depends on the properties of the product. Common techniques include:
-
Aqueous work-up/Extraction: To remove water-soluble impurities like amine hydrochlorides.
-
Silica Gel Chromatography: This is a widely used method, but care must be taken as the acidic nature of silica can sometimes lead to product degradation.[6] Using a neutral eluent system, often containing a small amount of a tertiary amine, is recommended.[6]
-
Distillation: For volatile products, distillation under reduced pressure can be effective.[3][7]
Q4: How can I monitor the progress of the reaction and the purity of the product?
A4: The following techniques are useful:
-
Thin-Layer Chromatography (TLC): For a quick assessment of the reaction progress and to identify suitable conditions for column chromatography.
-
³¹P NMR Spectroscopy: This is a powerful tool for directly observing the phosphorus-containing species in the reaction mixture and the final product.[4]
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the purified product.[8]
Q5: What are the recommended storage conditions for the purified phosphitylated products?
A5: Phosphite esters are often sensitive to air and moisture.[5] They should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent oxidation and hydrolysis.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products from TMDP reactions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product. | Incomplete reaction: The phosphitylation may not have gone to completion. | Ensure all reagents and solvents are anhydrous, as TMDP is highly moisture-sensitive.[5] Consider increasing the reaction time or using a slight excess of TMDP. |
| Product degradation during work-up or purification: The product may be unstable under acidic or aqueous conditions. | Minimize contact with water and consider using a non-aqueous work-up. If using silica gel chromatography, neutralize the silica gel by pre-treating it with the eluent containing a small amount of triethylamine.[6] | |
| Multiple spots on TLC or peaks in NMR of the purified product. | Presence of H-phosphonate impurity: This is a common side product that can be difficult to separate.[6] | An additional column chromatography with a less polar eluent might be necessary.[6] Some suggest an extractive work-up between methyl tert-butyl ether (MTBE) and a DMF/water mixture to remove the H-phosphonate into the aqueous layer.[6] |
| Incomplete oxidation of phosphite to phosphate (if oxidation is the next step). | Ensure the oxidizing agent (e.g., iodine solution) is fresh and used in sufficient quantity.[5] | |
| Product appears to be decomposing on the rotovap. | Residual acid: Traces of HCl from the reaction can cause degradation upon concentration. | Ensure sufficient base was used during the reaction to quench all the generated HCl. A mild basic wash during the work-up can also help. |
| High temperature: The product may be thermally labile. | Use a lower bath temperature during rotary evaporation and ensure a good vacuum to remove the solvent efficiently at a lower temperature. |
Experimental Protocols
General Protocol for Phosphitylation and Purification
This is a general guideline; specific conditions may need to be optimized for your substrate.
-
Reaction Setup:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Dissolve the alcohol or nucleophile in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.[4]
-
Add an anhydrous amine base (e.g., triethylamine, 1.1-1.5 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or ³¹P NMR).
-
-
Work-up:
-
Filter the reaction mixture to remove the amine hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature.
-
-
Purification by Column Chromatography:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent product degradation on the column.[6]
-
Load the crude product onto the column and elute with the solvent mixture.
-
Collect fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for TMDP reaction and purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Managing the Corrosivity of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive nature of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound corrosive?
A1: this compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1][2] Its primary corrosive action stems from its high reactivity, particularly with moisture. Upon contact with water, it undergoes rapid hydrolysis to produce hydrochloric acid (HCl) and a phosphorous acid derivative, both of which are corrosive. The compound itself is also destructive to tissues of the mucous membranes and upper respiratory tract.
Q2: What are the immediate safety precautions I should take when handling this compound?
A2: Due to its corrosive nature, strict safety protocols must be followed. Always handle this compound in a well-ventilated fume hood.[2] Personal protective equipment (PPE) is mandatory and should include:
-
Eye/face protection: Tightly fitting safety goggles and a face shield.[2]
-
Skin protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and appropriate footwear.
-
Respiratory protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Q3: How should I store this compound to minimize corrosion of the container and maintain its integrity?
A3: Store the compound in a tightly sealed container, preferably the original manufacturer's packaging, under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and strong bases.
Q4: What materials are compatible with this compound?
A4: Selecting appropriate materials for your experimental setup is crucial to prevent corrosion and ensure the purity of your reaction. Glassware (borosilicate glass) is generally suitable for handling this compound. For other materials, refer to the chemical compatibility table below. It is always recommended to perform a small-scale compatibility test before large-scale use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible corrosion or etching of glassware. | Hydrolysis of the compound due to residual moisture in the glassware or exposure to atmospheric humidity, leading to the formation of hydrochloric acid. | Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use. Handle the compound under inert conditions (e.g., in a glovebox or using Schlenk techniques). |
| Degradation of plastic or elastomeric components (e.g., septa, O-rings, tubing). | Chemical attack by the compound or its acidic byproducts. | Consult the material compatibility table to select appropriate plastics and elastomers. Polytetrafluoroethylene (PTFE) and perfluoroalkoxy alkanes (PFA) are generally resistant. Avoid using materials like PVC, nylon, and natural rubber. |
| Discoloration or unexpected precipitation in the reaction mixture. | Reaction with incompatible materials leading to the formation of impurities. | Verify the compatibility of all components of your reaction setup, including stir bars, cannulas, and any other equipment in contact with the reagent. |
| Inconsistent experimental results. | Degradation of the reagent due to improper storage or handling, leading to reduced purity and reactivity. | Always use the compound from a freshly opened container or one that has been properly stored under an inert atmosphere. Check for any signs of decomposition (e.g., fuming in air) before use. |
Data Presentation
Table 1: Material Compatibility with this compound and its Hydrolysis Byproducts
| Material | Compatibility with this compound | Compatibility with Hydrochloric Acid (HCl) | Recommendation |
| Metals | |||
| Stainless Steel (304, 316) | Poor - susceptible to pitting and crevice corrosion, especially in the presence of moisture. | Poor to Moderate - depends on concentration and temperature. | Not recommended for prolonged contact. |
| Hastelloy C-276 | Good | Excellent | Recommended for applications requiring high chemical resistance. |
| Plastics | |||
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Recommended for tubing, seals, and reaction vessel liners. |
| Perfluoroalkoxy (PFA) | Excellent | Excellent | Recommended for similar applications as PTFE. |
| Polypropylene (PP) | Moderate - may absorb the compound over time. | Good | Suitable for short-term use with caution. |
| Polyvinyl Chloride (PVC) | Poor | Poor | Not recommended. |
| Elastomers | |||
| Viton® (FKM) | Moderate - swelling may occur. | Good | Test for compatibility before use. |
| Kalrez® (FFKM) | Excellent | Excellent | Recommended for seals and O-rings. |
| Natural Rubber | Poor | Poor | Not recommended. |
| Glass | |||
| Borosilicate Glass | Excellent | Excellent | Recommended for reaction vessels and general handling. |
Disclaimer: This table provides general guidance. It is essential to conduct specific compatibility testing for your intended application and conditions.
Experimental Protocols
Protocol for Evaluating Material Compatibility
This protocol is based on the principles of ASTM D543 for evaluating the resistance of plastics to chemical reagents and is adapted for the specific hazards of this compound.[4][5][6]
Objective: To determine the compatibility of a material (e.g., polymer, elastomer) with this compound.
Materials:
-
Test specimens of the material with known dimensions and weight.
-
This compound (high purity).
-
Inert, dry solvent (e.g., anhydrous toluene or dichloromethane).
-
Glass test vessels with airtight seals (e.g., Schlenk flasks or vials with PTFE-lined caps).
-
Analytical balance.
-
Calipers or micrometer.
-
Glovebox or Schlenk line for inert atmosphere handling.
Procedure:
-
Specimen Preparation:
-
Cut at least three test specimens of the material to a standard size.
-
Measure the dimensions (length, width, thickness) of each specimen to the nearest 0.01 mm.
-
Weigh each specimen to the nearest 0.1 mg.
-
Record the initial appearance (color, texture) of each specimen.
-
-
Immersion:
-
In an inert atmosphere (glovebox), place each specimen in a separate glass test vessel.
-
Prepare a solution of this compound in the chosen anhydrous solvent (a 10% w/v solution is a reasonable starting point).
-
Add a sufficient volume of the solution to each vessel to completely immerse the specimen.
-
Seal the vessels tightly.
-
Prepare a control vessel with the solvent only and another with the neat compound if the material is expected to be highly resistant.
-
-
Exposure:
-
Store the sealed vessels at a controlled temperature (e.g., ambient or the intended operating temperature) for a specified duration (e.g., 24 hours, 7 days, 30 days).
-
Periodically and safely inspect the specimens for any visible changes without opening the vessels.
-
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the specimens from the test solution in an inert atmosphere.
-
Rinse the specimens with fresh, anhydrous solvent to remove any residual compound.
-
Dry the specimens to a constant weight under vacuum.
-
Re-weigh each specimen and measure its dimensions.
-
Record any changes in appearance (e.g., discoloration, swelling, cracking, crazing).
-
-
Data Evaluation:
-
Calculate the percentage change in weight and dimensions for each specimen.
-
Compare the post-exposure appearance and properties to the initial measurements.
-
A significant change in weight, dimensions, or appearance indicates incompatibility.
-
Mandatory Visualization
Caption: Hydrolysis of this compound.
Caption: Workflow for Material Compatibility Assessment.
References
optimizing reaction conditions for phosphitylation with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) for phosphitylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during phosphitylation experiments with TMDP.
Issue 1: Incomplete or No Reaction
Question: My reaction is showing low or no conversion to the desired phosphitylated product. What are the possible causes and how can I resolve this?
Answer:
Several factors can contribute to an incomplete phosphitylation reaction. Consider the following troubleshooting steps:
-
Moisture Contamination: TMDP is highly sensitive to moisture, which leads to its rapid hydrolysis. This is a primary cause of reaction failure.
-
Reagent Quality: The TMDP reagent may have degraded over time, especially if not stored under proper conditions.
-
Solution: Use a fresh bottle of TMDP or verify the purity of the existing stock. Store TMDP under an inert atmosphere at the recommended temperature (typically 2-8 °C).
-
-
Insufficient Base: A base, typically pyridine or triethylamine, is crucial to neutralize the HCl byproduct of the reaction.[1][3] Insufficient base can stall the reaction.
-
Solution: Ensure the correct stoichiometry of the base is used. For reactions in pyridine as a solvent, it also acts as the base.
-
-
Steric Hindrance: Highly sterically hindered alcohols may react slower.
-
Solution: Increase the reaction time or temperature. A slight excess of TMDP and the base may also be beneficial.
-
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system.
Issue 2: Presence of Side Products
Question: I am observing unexpected peaks in my ³¹P NMR spectrum. What are the common side products and how can I minimize them?
Answer:
The most common side product is the hydrolysis product of TMDP.
-
Hydrolysis Product: A peak around 132.2 ppm in the ³¹P NMR spectrum is characteristic of the product formed from the reaction of TMDP with water.[1]
-
Solution: As mentioned previously, meticulous exclusion of moisture is critical.
-
-
Oxidation of the Product: The phosphitylated product (a phosphite) can be susceptible to oxidation to the corresponding phosphate, especially during workup and purification.
-
Solution: Handle the product under an inert atmosphere and consider using deoxygenated solvents. Minimize the time between reaction completion and analysis.
-
-
H-phosphonate Formation: In some cases, the formation of an H-phosphonate species can be observed, which may appear as a distinct peak in the ³¹P NMR.
-
Solution: This can sometimes be attributed to the workup procedure. A careful aqueous workup with a saturated bicarbonate solution can help minimize this side product.
-
Issue 3: Product Instability and Degradation
Question: My phosphitylated product appears to be degrading over time. How can I improve its stability?
Answer:
Phosphitylated compounds, particularly those derived from carboxylic acids, can be unstable.[5]
-
Instability of Phosphitylated Carboxylic Acids: The phosphitylated derivatives of carboxylic acids are known to be particularly unstable and can decompose rapidly.[5]
-
Solution: Analyze the sample by ³¹P NMR as soon as possible after the reaction is complete, ideally within 30 minutes.[5] If isolation is necessary, perform it quickly and at low temperatures.
-
-
General Stability: Even phosphitylated alcohols can degrade over time.
-
Solution: Store the purified product under an inert atmosphere at low temperatures. For quantitative ³¹P NMR analysis, it is recommended to acquire the spectrum promptly after derivatization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for phosphitylation with TMDP?
A1: The choice of solvent depends on the substrate. For the widely used application of lignin analysis by ³¹P NMR, a mixture of anhydrous pyridine and deuterated chloroform (CDCl₃), typically in a 1.6:1 volume ratio, is recommended.[1][4] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[1]
Q2: What is the recommended temperature and reaction time?
A2: Phosphitylation with TMDP is generally a rapid reaction.[5] For quantitative derivatization of hydroxyl groups in lignin for ³¹P NMR analysis, the reaction is typically performed at room temperature and is often complete within 30 minutes.[5] For sterically hindered substrates or to ensure complete reaction, a longer reaction time or gentle heating may be necessary, but this should be monitored to avoid product degradation.
Q3: How can I monitor the progress of the reaction?
A3: The most effective method for monitoring the reaction is ³¹P NMR spectroscopy. The disappearance of the starting TMDP peak (around 175 ppm) and the appearance of the product peak(s) in the range of 130-150 ppm indicate the progress of the reaction.[6] An excess of TMDP is often used to ensure complete derivatization, so a small peak for the remaining TMDP may be present at the end of the reaction.[6]
Q4: What is the purpose of adding a relaxation reagent like chromium(III) acetylacetonate for quantitative ³¹P NMR?
A4: In quantitative ³¹P NMR, it is crucial that the relaxation delay between scans is sufficient to allow all phosphorus nuclei to return to their equilibrium state. Phosphorus-31 can have long relaxation times. A relaxation reagent like chromium(III) acetylacetonate is a paramagnetic compound that reduces the relaxation times of the phosphorus nuclei, allowing for shorter experimental times without compromising the quantitative accuracy of the results.[4][7]
Q5: How do I purify the phosphitylated product?
A5: Purification strategies depend on the stability and properties of the product.
-
Aqueous Workup: Quenching the reaction with a saturated aqueous solution of sodium bicarbonate can neutralize any remaining acidic species. The product can then be extracted with an organic solvent like dichloromethane.
-
Chromatography: Column chromatography on silica gel can be used for purification. However, the acidic nature of silica gel can sometimes lead to product degradation. It is often recommended to neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
For ³¹P NMR Analysis: In many applications, such as the quantitative analysis of hydroxyl groups in lignin, the product is not isolated. The reaction is performed directly in the NMR tube with an internal standard, and the spectrum is acquired immediately.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data for phosphitylation reactions with TMDP, primarily in the context of ³¹P NMR analysis of lignin.
Table 1: Recommended Reaction Conditions for Quantitative ³¹P NMR of Lignin
| Parameter | Recommended Value/Condition | Reference |
| Solvent | Pyridine/CDCl₃ (1.6:1 v/v) | [1][4] |
| Base | Pyridine (acts as solvent and base) | [1] |
| Temperature | Room Temperature | [5] |
| Reaction Time | ~30 minutes | [5] |
| Internal Standard | Cyclohexanol or Cholesterol | [7] |
| Relaxation Reagent | Chromium(III) acetylacetonate | [4][7] |
Table 2: Characteristic ³¹P NMR Chemical Shift Ranges of Phosphitylated Hydroxyl Groups
| Functional Group | Chemical Shift (ppm) | Reference |
| Aliphatic OH | 150.0 - 145.5 | [6] |
| Syringyl & other condensed phenolic OH | 144.5 - 141.3 | [7] |
| Guaiacyl phenolic OH | 140.0 - 138.5 | [7] |
| p-Hydroxyphenyl phenolic OH | 138.0 - 137.2 | [7] |
| Carboxylic Acids | 134.5 - 133.5 | [7] |
| TMDP Hydrolysis Product | ~132.2 | [1] |
| Unreacted TMDP | ~175 | [6] |
Experimental Protocols
Protocol 1: Quantitative ³¹P NMR Analysis of Lignin Hydroxyl Groups
This protocol is adapted from the work of Argyropoulos and is a standard method for the quantitative analysis of hydroxyl groups in lignin.[4][7]
Materials:
-
Lignin sample (accurately weighed, ~20-30 mg)
-
Anhydrous Pyridine/CDCl₃ solvent mixture (1.6:1 v/v)
-
This compound (TMDP)
-
Internal Standard solution (e.g., Cyclohexanol in the solvent mixture of a known concentration)
-
Relaxation Reagent solution (e.g., Chromium(III) acetylacetonate in the solvent mixture, ~5 mg/mL)
-
NMR tubes and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Accurately weigh approximately 20-30 mg of the dry lignin sample into a vial.
-
Under an inert atmosphere, add a known volume (e.g., 400 µL) of the anhydrous pyridine/CDCl₃ solvent mixture to dissolve the lignin. Gentle vortexing may be required.
-
Add a known volume (e.g., 100 µL) of the internal standard solution.
-
Add a known volume (e.g., 100 µL) of the relaxation reagent solution.
-
Add an excess of the phosphitylating reagent, TMDP (e.g., ~50-100 µL).
-
Tightly cap the vial and shake well to ensure thorough mixing.
-
Transfer the solution to an NMR tube under an inert atmosphere.
-
Acquire the quantitative ³¹P NMR spectrum immediately. Ensure the acquisition parameters (e.g., relaxation delay) are set appropriately for quantitative analysis.
Visualizations
Caption: Troubleshooting workflow for phosphitylation reactions.
References
challenges in handling 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane under inert atmosphere
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for handling 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) under an inert atmosphere.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and use of TMDP in phosphitylation reactions.
Q1: My phosphitylation reaction is showing low or no yield. What are the potential causes and solutions?
A1: Low or no yield in phosphitylation reactions using TMDP is a common issue, often stemming from the reagent's sensitivity.
-
Moisture Contamination: TMDP is extremely sensitive to moisture and will rapidly hydrolyze. This is the most frequent cause of reaction failure.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven (at least 125°C overnight) and cooled under a stream of dry inert gas (nitrogen or argon) before use.[1]
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Strictly maintain an inert atmosphere throughout the entire experimental setup and reagent transfer process using a Schlenk line or a glovebox.[2]
-
-
-
Improper Reagent Handling: Exposure to the atmosphere, even for a short period, can deactivate the reagent.
-
Degraded Reagent: If the reagent has been improperly stored or is old, it may have already hydrolyzed.
-
Troubleshooting:
-
Check the appearance of the TMDP. It should be a colorless liquid or a white solid. Discoloration or a cloudy appearance may indicate degradation.
-
If in doubt, it is best to use a fresh bottle of the reagent.
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
The reaction may require a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[5] Ensure the base is also anhydrous.
-
Reaction temperatures may need optimization. While many phosphitylation reactions proceed at room temperature, some substrates may require cooling to control reactivity and minimize side reactions.
-
-
Q2: I am observing unexpected side products in my reaction mixture by ³¹P NMR. What could they be and how can I avoid them?
A2: The appearance of unexpected signals in your ³¹P NMR spectrum can indicate side reactions.
-
Hydrolysis Product: The most common byproduct is the hydrolyzed form of TMDP.
-
Identification: A signal corresponding to the hydrolyzed phospholane will be present in the ³¹P NMR spectrum.
-
Prevention: As detailed in Q1, the rigorous exclusion of moisture is critical.
-
-
Oxidation: The phosphite triester product is susceptible to oxidation to the corresponding phosphate.
-
Identification: A shift in the ³¹P NMR signal to a different region is indicative of oxidation.
-
Prevention: While the reaction is typically run under an inert atmosphere, ensure that the solvents are degassed to remove dissolved oxygen. Subsequent work-up and purification steps should also be performed with minimal exposure to air if the product is air-sensitive.
-
-
Reaction with Solvent or Base: In some cases, TMDP may react with certain solvents or impurities in the base.
-
Troubleshooting:
-
Use high-purity, anhydrous solvents and bases.
-
Pyridine is a common base and solvent for these reactions, but ensure it is dry and of high quality.
-
-
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the reactivity of TMDP.
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[2][6]
-
Temperature: Store in a cool, dry place. Recommended storage temperatures are typically between 4°C and 25°C.[2][6]
-
Container: Keep the container tightly sealed. The original manufacturer's container, often a Sure/Seal™ bottle, is ideal.
-
Moisture: Protect from any contact with water or moisture.
Q4: What are the key safety precautions when working with TMDP?
A4: TMDP is a corrosive and hazardous chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Fume Hood: Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.
-
Inert Atmosphere: As a moisture-sensitive and reactive compound, all handling should be done under an inert atmosphere.
-
Emergency Procedures: Be aware of the location and proper use of safety showers and eyewash stations. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂ClO₂P | [7] |
| Molecular Weight | 182.59 g/mol | [7] |
| Appearance | Colorless liquid or white solid | |
| Boiling Point | 81.5-82 °C at 13 mmHg | [2] |
| Density | 1.149 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.471 | [2] |
| ³¹P NMR Chemical Shift (CDCl₃) | ~176.0 ppm | [5] |
Experimental Protocols
Detailed Methodology for the Phosphitylation of a Primary Alcohol under Inert Atmosphere
This protocol provides a general procedure for the phosphitylation of a primary alcohol using TMDP under a nitrogen atmosphere with a Schlenk line.
Materials:
-
This compound (TMDP)
-
Anhydrous primary alcohol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Schlenk flask and other appropriate oven-dried glassware
-
Gas-tight syringe and long needle
-
Nitrogen or argon gas source
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware, including the Schlenk flask, syringe, and needles, in an oven at a minimum of 125°C overnight. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup:
-
Place a magnetic stir bar in the Schlenk flask.
-
Add the anhydrous primary alcohol to the flask.
-
Seal the flask with a rubber septum and connect it to the Schlenk line.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of nitrogen, add anhydrous dichloromethane and anhydrous pyridine to the Schlenk flask via a dry syringe.
-
Stir the solution at room temperature until the alcohol is fully dissolved.
-
-
TMDP Addition:
-
Carefully draw the required amount of TMDP into a dry, nitrogen-flushed, gas-tight syringe.
-
Slowly add the TMDP dropwise to the stirring alcohol solution in the Schlenk flask.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots (under inert conditions) for ³¹P NMR analysis.
-
-
Work-up (if necessary):
-
Once the reaction is complete, the reaction mixture can be further processed depending on the nature of the product. This may involve filtration to remove pyridinium hydrochloride, followed by solvent removal under reduced pressure.
-
Visualizations
Experimental Workflow for Phosphitylation
Caption: A flowchart illustrating the key steps for a successful phosphitylation reaction using TMDP under inert conditions.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision-making diagram for troubleshooting low yields in phosphitylation reactions with TMDP.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 14812-59-0 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. rsc.org [rsc.org]
- 5. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]
- 6. This compound | 14812-59-0 | FC179767 [biosynth.com]
- 7. An Effective Reagent to Functionalize Alcohols with Phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor resolution in 31P NMR with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor resolution in ³¹P NMR spectra, with a specific focus on 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution (broad peaks) in the ³¹P NMR spectrum of this compound?
Poor resolution in ³¹P NMR spectra often stems from several factors. For a reactive and sensitive compound like this compound, common issues include sample degradation due to moisture or air sensitivity, high sample viscosity, the presence of paramagnetic impurities, and suboptimal NMR acquisition parameters.[1][2] Proper sample handling and careful optimization of experimental conditions are crucial for obtaining high-quality spectra.[3][4]
Q2: My sample is known to be pure. Could instrumental factors be the cause of my broad signals?
Absolutely. Even with a perfect sample, poor instrumental setup can significantly degrade spectral resolution. The primary instrumental factor to consider is the magnetic field homogeneity, which is optimized through a process called "shimming".[5][6] An improperly shimmed spectrometer will result in broad and distorted peaks for all signals in the spectrum, including the solvent.[1]
Q3: How does sample concentration affect the resolution of my ³¹P NMR spectrum?
Sample concentration plays a critical role. While a higher concentration can improve the signal-to-noise ratio, an overly concentrated sample can lead to increased viscosity.[7] High viscosity slows molecular tumbling, which in turn leads to faster transverse relaxation (shorter T₂) and consequently, broader spectral lines.[8][9] It is essential to find a balance between a good signal-to-noise ratio and maintaining low viscosity.
Q4: Can the choice of solvent impact the spectral resolution?
Yes, the solvent is a key factor. Aside from ensuring the sample is fully dissolved to avoid solid particles that disrupt magnetic field homogeneity, the viscosity of the deuterated solvent itself contributes to the overall sample viscosity.[10] For viscous samples, slightly elevating the temperature during acquisition can help reduce viscosity and sharpen the lines.[10]
Q5: I see multiple broad peaks when I expect only one for my compound. What could be the issue?
The presence of multiple unexpected peaks, especially if they are broad, often points to sample degradation or the presence of impurities. This compound is sensitive to moisture.[11] Hydrolysis or reaction with other nucleophiles will produce different phosphorus-containing species, each with its own ³¹P NMR signal. These species might be in chemical exchange, which can also lead to peak broadening.
Q6: What is proton decoupling, and why is it important for ³¹P NMR?
Proton decoupling is a technique used to remove the splitting of ³¹P signals caused by scalar coupling to nearby ¹H nuclei.[12] This simplifies the spectrum, often collapsing complex multiplets into single sharp peaks, which significantly improves resolution and sensitivity.[12][13] For compounds with one-bond ³¹P-¹H couplings, sufficient decoupling power is necessary.[12]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Poor Resolution
Poor resolution can originate from the sample, the instrument, or the acquisition parameters. This guide helps you systematically identify the root cause.
Caption: Troubleshooting workflow for poor NMR resolution.
Data Presentation
Table 1: Key Experimental Parameters for ³¹P NMR
| Parameter | Recommended Value/Setting | Rationale for Good Resolution |
| Pulse Program | zgpg30 or similar with power-gated decoupling | Ensures proton decoupling is on only during acquisition, preventing sample heating and providing sharp, singlet peaks.[12] |
| Relaxation Delay (D1) | 5 x T₁ (Typically 5-10 s for small molecules) | Allows for full relaxation of the phosphorus nuclei between scans, which is crucial for accurate quantification and avoiding signal saturation that can affect lineshape. |
| Acquisition Time (AQ) | 1 - 2 seconds | A longer acquisition time allows for the complete decay of the Free Induction Decay (FID), resulting in better resolution. |
| Number of Scans (NS) | 64 or higher (sample dependent) | Increases the signal-to-noise ratio.[14] |
| Temperature | 298 K (25 °C) | Can be increased to reduce viscosity for concentrated samples, leading to sharper lines.[3][10] |
Table 2: Impact of Common Problems on ³¹P NMR Spectra
| Problem | Observable Symptom in Spectrum | Recommended Solution |
| Poor Shimming | All peaks (including solvent) are broad and asymmetric.[5] | Re-perform manual or gradient shimming to optimize magnetic field homogeneity.[6][15] |
| High Viscosity | Broadening of all sample peaks, but solvent peak may remain relatively sharp.[9] | Dilute the sample or acquire the spectrum at a higher temperature.[10] |
| Paramagnetic Impurities | Significant broadening of all peaks and a reduction in relaxation times (T₁ and T₂).[2][7] | Filter the sample; if the issue persists, consider adding a chelating agent or re-purifying the starting material. |
| Sample Degradation | Appearance of new, often broad, signals over time; reduced intensity of the main peak. | Prepare a fresh sample immediately before analysis using rigorous air- and moisture-free techniques.[11][16] |
| Solid Particles | Broad, distorted lineshapes that cannot be improved by shimming. | Filter the sample through a pipette with a glass wool plug directly into a clean NMR tube.[7] |
Experimental Protocols
Protocol 1: Preparation of an Air- and Moisture-Sensitive NMR Sample
This compound is sensitive to hydrolysis.[11] This protocol ensures the integrity of the sample.
Materials:
-
This compound
-
Dry, deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Clean, dry NMR tube and cap (oven-dried if possible)
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Gastight syringe or clean pipette
Procedure:
-
Environment Setup: Ensure the glovebox or Schlenk line is purged and provides a dry, inert atmosphere.
-
Sample Weighing: Inside the glovebox, weigh approximately 10-20 mg of the phospholane into a small, dry vial.
-
Solvent Addition: Add ~0.6-0.7 mL of dry, deuterated solvent to the vial using a gastight syringe or pipette.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. Visually inspect for any solid particles.
-
Sample Transfer: If particulates are present, filter the solution through a glass wool-plugged pipette into the NMR tube. Otherwise, carefully transfer the clear solution directly into the NMR tube.
-
Sealing: Cap the NMR tube securely inside the glovebox. For extra protection, wrap the cap and top of the tube with Parafilm.
-
Analysis: Remove the sample from the glovebox and analyze it by NMR spectroscopy as soon as possible.
Protocol 2: Standard ³¹P{¹H} NMR Acquisition
This protocol outlines a standard experiment for acquiring a proton-decoupled ³¹P NMR spectrum.
-
Sample Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming. Start by adjusting the Z1 and Z2 shims iteratively to maximize the lock level, then proceed to higher-order and off-axis shims if necessary.[5][17]
-
Load Standard Parameters: Load a standard ³¹P experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Set Spectral Width (SW): Set a spectral width appropriate for phospholanes. A range from 200 ppm to -50 ppm is generally sufficient. The typical chemical shift for this compound is high.
-
Set Transmitter Offset (O1P): Center the spectral window around the expected chemical shift (~170-180 ppm).
-
Optimize Acquisition Parameters:
-
Set the relaxation delay (D1) to at least 5 seconds.
-
Set the acquisition time (AQ) to ~1.5 seconds.
-
Set the number of scans (NS) to 64.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, automatic phase correction, and baseline correction.
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting NMR resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 6. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. Broadband proton decoupling in human 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 15. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. How to manual shim | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
Technical Support Center: Safe Handling of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This guide provides essential safety information and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is corrosive and causes severe skin burns and eye damage.[1][2][3] It also reacts violently with water.[4] All contact with skin and eyes should be strictly avoided.
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and seek immediate medical attention.[1][2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing. Seek immediate medical help.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[1][2][4]
Q3: How should I store this compound?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It is crucial to keep it away from water due to its violent reactivity.[4][5]
Troubleshooting Guide: Personal Protective Equipment (PPE)
Issue: Uncertainty about the appropriate level of PPE.
Solution: A comprehensive PPE strategy is critical when handling this reagent. The following table summarizes the recommended protective gear.
| Protection Type | Specific Recommendations | Reasoning |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[1] | To protect against splashes that can cause severe eye damage. |
| Skin Protection | Wear chemical-resistant and impervious clothing.[1] Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4] | To prevent contact that leads to severe skin burns. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).[1] | To avoid inhalation of harmful vapors, mists, or fumes. |
Issue: Accidental spill or release.
Solution:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined above, including respiratory protection.
-
Contain the spill and prevent it from entering drains.[4]
-
Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.
Experimental Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling the reagent.
References
Technical Support Center: Safe Disposal of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the proper disposal of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and its associated waste streams. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It reacts violently with water, releasing toxic and corrosive gases such as hydrogen chloride.[4][5] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).[1]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. In case of inhalation, move the person to fresh air. For any exposure, seek immediate medical attention.[1][2][4]
Q3: Can I dispose of small quantities of this chemical down the drain?
A3: Absolutely not. This chemical reacts violently with water and is classified as a hazardous waste.[4][5] Disposal down the drain can lead to the generation of toxic gases in the plumbing and is a serious violation of safety and environmental regulations.
Q4: What are the incompatible materials to avoid when handling and storing this chemical?
A4: Avoid contact with water, strong oxidizing agents, and strong bases.[2][6] Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[1][4]
Troubleshooting Guide for Disposal
Issue 1: I have a small amount of unreacted this compound remaining. How do I prepare it for disposal?
Solution: Unreacted material must be quenched (neutralized) before it can be collected as hazardous waste. This should be done in a fume hood with appropriate PPE. A general procedure involves the slow, controlled addition of a less reactive alcohol, such as isopropanol, to a solution of the chemical in an inert solvent (e.g., toluene or hexane) at a low temperature (e.g., 0 °C). After the initial vigorous reaction subsides, a mixture of isopropanol and water can be slowly added, followed by the slow addition of water. The final solution should be neutralized before being placed in a designated hazardous waste container.
Issue 2: My reaction mixture containing this compound needs to be worked up. What is the proper quenching procedure?
Solution: The quenching of a reaction mixture should be performed with caution, as unreacted phosphitylating agent will still be present. The reaction flask should be cooled in an ice bath. Slowly add a less reactive alcohol, such as isopropanol, to the reaction mixture under an inert atmosphere. Once the exothermic reaction ceases, a mixture of alcohol and water can be added, followed by water. Always monitor for any temperature increase or gas evolution.
Issue 3: I've noticed a white solid forming around the cap of the storage bottle. What should I do?
Solution: This is likely due to the reaction of the chemical with atmospheric moisture, forming hydrochloric acid and other byproducts. This can cause a pressure buildup in the container. Handle the bottle with extreme caution in a fume hood. If you are not comfortable handling it, contact your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H12ClO2P | [6] |
| Molecular Weight | 182.59 g/mol | [6] |
| Appearance | Colorless liquid or solid | [7] |
| Boiling Point | 81.5-82 °C @ 13 mmHg | [7][8] |
| Density | 1.149 g/mL at 25 °C | [8] |
| Flash Point | 113 °C | [7] |
| Hazard Class | 8 (Corrosive) | [8] |
Experimental Protocols
Example Protocol: Phosphitylation of a Primary Alcohol
This protocol details a typical reaction where this compound is used as a phosphitylating agent, generating a waste stream that requires proper disposal.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous isopropanol
-
Deionized water
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol and triethylamine in anhydrous DCM in a Schlenk flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or other appropriate analytical techniques.
Work-up and Waste Disposal:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding anhydrous isopropanol. Be mindful of any exothermic reaction or gas evolution.
-
After the initial quenching, slowly add a 1:1 mixture of isopropanol and water.
-
Finally, add water to the mixture.
-
Separate the organic and aqueous layers.
-
The aqueous layer, containing salts and water-soluble phosphorus byproducts, should be collected in a designated aqueous hazardous waste container.
-
The organic layer, containing the product and any remaining organic-soluble waste, should be washed with brine, dried over a suitable drying agent, filtered, and the solvent removed under reduced pressure. All filtered solids and used drying agents should be disposed of in a solid hazardous waste container. The collected solvent from the rotary evaporator should be disposed of in a designated non-halogenated or halogenated solvent waste container as appropriate.
Waste Disposal Workflow
Caption: Logical workflow for the safe disposal of waste.
References
Validation & Comparative
A Comparative Guide to Lignin Analysis: Accuracy of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) based ³¹P NMR
For researchers, scientists, and drug development professionals, an accurate understanding of lignin structure is paramount for its effective valorization. This guide provides an objective comparison of the widely used phosphitylation reagent, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), coupled with quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, against other prominent lignin analysis techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical method for your research needs.
The quantitative ³¹P NMR method using TMDP as a derivatizing agent has emerged as a facile, rapid, and reproducible technique for the detailed quantification of various hydroxyl groups within the complex lignin polymer.[1] The high natural abundance of the ³¹P nucleus allows for the analysis of small sample sizes (around 30 mg) with relatively short NMR acquisition times, typically ranging from 30 to 120 minutes.[1] This approach provides well-resolved signals that are highly dependent on the chemical environment of the derivatized hydroxyl groups, enabling their specific quantification.[1]
Comparative Analysis of Lignin Quantification Methods
The accuracy of the TMDP/³¹P NMR method is best understood in the context of other established techniques for lignin analysis. This section provides a quantitative comparison with alternative methods, including 2D Heteronuclear Single Quantum Coherence (HSQC) NMR, Thioacidolysis, and the Acetyl Bromide method.
Quantitative Data Summary
The following tables summarize quantitative data from studies where lignin samples were analyzed by multiple methods, offering a direct comparison of their performance in determining key structural features of lignin.
Table 1: Quantification of Hydroxyl Groups (mmol/g) in Mixed Hardwoods Kraft Lignin
| Hydroxyl Group | ³¹P NMR | 2D HMQC NMR |
| Aliphatic OH | 1.04 | Not Reported |
| Phenolic OH (Total) | 4.20 | Not Reported |
| - Syringyl (S) | Not specified | Detected |
| - Guaiacyl (G) | Not specified | Detected |
| Carboxylic Acids | Not specified | Not Reported |
| Total Hydroxyls | 5.24 | Not Applicable |
Data sourced from a study on kraft lignin from mixed hardwoods.[2] Note that 2D HMQC provides qualitative identification and relative abundance of certain units but not absolute quantification in mmol/g in this study.
Table 2: Comparison of Lignin Monomer Ratios (S/G) and Inter-unit Linkage Abundance
| Lignin Feature | ³¹P NMR (after degradation) | 2D HSQC NMR | Thioacidolysis |
| S/G Ratio | |||
| Poplar | Not directly measured | ~2.1 | ~2.0 |
| Spruce | Not applicable | ~0.1 | ~0.1 |
| β-O-4 Linkages (%) | Not directly measured | 50 - 80 | Quantifies products from β-O-4 cleavage |
| β-5 Linkages (%) | Not directly measured | 5 - 15 | Does not quantify |
| β-β Linkages (%) | Not directly measured | 2 - 10 | Does not quantify |
This table presents typical ranges compiled from various studies. Direct quantitative comparison on the same sample is ideal but not always available in a single publication.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of analytical techniques. Below are the experimental protocols for the key methods discussed.
Lignin Analysis using TMDP and ³¹P NMR
This method involves the derivatization of hydroxyl groups in lignin with TMDP, followed by quantitative ³¹P NMR analysis.
Materials:
-
Lignin sample (dried)
-
This compound (TMDP)
-
Internal Standard (e.g., Cholesterol or Endo-N-hydroxy-5-norbornene-2,3-dicarboximide)
-
Chromium(III) acetylacetonate (relaxation agent)
-
Deuterated chloroform (CDCl₃) and pyridine (in a 1.6:1 v/v ratio)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 20-30 mg of the dried lignin sample into a vial.
-
Add 500 µL of a solvent mixture of CDCl₃ and pyridine (1.6:1 v/v).
-
Add 100 µL of the internal standard solution.
-
Add a solution of chromium(III) acetylacetonate.
-
Add 100 µL of the phosphitylating reagent, TMDP.
-
Shake the vial to ensure complete dissolution and reaction.
-
Transfer the solution to an NMR tube.
-
Acquire the quantitative ³¹P NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).
-
Integrate the signals corresponding to the different types of hydroxyl groups and the internal standard to calculate their respective quantities.
2D HSQC NMR Spectroscopy
2D HSQC NMR is a powerful non-destructive technique that provides detailed structural information about lignin's monomeric composition and inter-unit linkages by correlating ¹H and ¹³C chemical shifts.
Materials:
-
Lignin sample (dried)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 40-60 mg of the dried lignin sample.
-
Dissolve the lignin in 0.5 mL of DMSO-d₆ in a vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 2D HSQC NMR spectrum using a standard pulse program.
-
Process the data to generate the 2D spectrum.
-
Identify and integrate the cross-peaks corresponding to specific lignin substructures (e.g., S, G, and H units, and various inter-unit linkages) to determine their relative abundance.
Thioacidolysis
Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units that can be quantified by Gas Chromatography (GC).
Materials:
-
Lignin sample (dried)
-
Dioxane/ethanethiol mixture with boron trifluoride etherate
-
Internal standard (e.g., tetracosane)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silylating reagent (e.g., BSTFA/TMCS)
Procedure:
-
Weigh 5-10 mg of the dried lignin sample into a reaction tube.
-
Add the thioacidolysis reagent (dioxane/ethanethiol with BF₃·OEt₂).
-
Add the internal standard.
-
Heat the sealed tube at 100°C for 4 hours.
-
Cool the reaction mixture and add a sodium bicarbonate solution to stop the reaction.
-
Extract the products with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent and derivatize the residue with a silylating reagent.
-
Analyze the silylated products by GC-FID or GC-MS to quantify the H, G, and S monomers.
Acetyl Bromide Method
The acetyl bromide method is a spectrophotometric technique used to determine the total lignin content.
Materials:
-
Lignin sample (dried)
-
Acetyl bromide/acetic acid solution (25% v/v)
-
Sodium hydroxide solution
-
Hydroxylamine hydrochloride
-
Acetic acid
Procedure:
-
Weigh approximately 5-10 mg of the dried lignin sample into a glass tube.
-
Add 2.5 mL of the acetyl bromide/acetic acid solution.
-
Heat at 50°C for 2 hours.
-
Cool the tube and transfer the contents to a volumetric flask containing sodium hydroxide and acetic acid.
-
Add hydroxylamine hydrochloride to the flask.
-
Bring the solution to volume with acetic acid.
-
Measure the absorbance of the solution at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the lignin concentration using a pre-determined extinction coefficient.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for lignin analysis using TMDP and quantitative ³¹P NMR.
Caption: Logical comparison of information obtained from different lignin analysis methods.
Conclusion
The choice of lignin analysis method significantly impacts the structural information obtained. The TMDP/³¹P NMR technique stands out for its accuracy and efficiency in quantifying a wide range of hydroxyl groups, which are crucial for understanding lignin's reactivity. While 2D HSQC NMR provides unparalleled detail on inter-unit linkages and monomeric composition, it is often semi-quantitative. Thioacidolysis offers a robust method for determining the S/G ratio from β-O-4-linked units, and the acetyl bromide method provides a rapid estimation of total lignin content.
For researchers requiring precise quantification of functional groups to guide chemical modifications or to understand structure-property relationships, the TMDP/³¹P NMR method is a highly recommended and reliable tool. For a comprehensive structural elucidation, a combination of these methods, particularly TMDP/³¹P NMR and 2D HSQC NMR, will yield the most complete picture of the complex lignin polymer.
References
comparing phosphitylating agents for 31P NMR spectroscopy
A Comprehensive Guide to Phosphitylating Agents for ³¹P NMR Spectroscopy
For researchers, scientists, and drug development professionals utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, the derivatization of molecules containing hydroxyl, carboxyl, and other active hydrogen groups with phosphitylating agents is a powerful technique for quantitative analysis and structural elucidation. This guide provides an objective comparison of common phosphitylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
Introduction to Phosphitylation for ³¹P NMR
Phosphitylation is a chemical derivatization technique where a phosphitylating agent reacts with a functional group, typically a hydroxyl group, to introduce a phosphorus-containing moiety. This process converts the original molecule into a phosphite ester. The key advantage of this method lies in the favorable properties of the ³¹P nucleus for NMR spectroscopy: it has a 100% natural abundance and a wide chemical shift range, which often leads to excellent signal dispersion and resolution.[1] This allows for the accurate quantification of various functional groups within a complex mixture, as each derivatized group will exhibit a distinct signal in the ³¹P NMR spectrum.
Common Phosphitylating Agents: A Comparison
The selection of a phosphitylating agent is critical and depends on the specific application, the nature of the analyte, and the desired information. The two most widely used reagents for the quantitative analysis of hydroxyl groups are 2-chloro-1,3,2-dioxaphospholane and its tetramethylated analog, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP).
| Feature | 2-chloro-1,3,2-dioxaphospholane | This compound (TMDP) | Chiral Phosphitylating Agents |
| Primary Application | Quantitative analysis of hydroxyl and carboxyl groups. | Quantitative analysis of hydroxyl and carboxyl groups, particularly in complex mixtures like lignins.[2] | Determination of enantiomeric excess of chiral alcohols and amines.[3] |
| Resolution of Aliphatic -OH | Good resolution between primary, secondary, and different stereoisomers (e.g., erythro/threo). | Poor resolution; often gives a single broad signal for all aliphatic hydroxyls. | Not typically used for this purpose. |
| Resolution of Phenolic -OH | Moderate resolution. | Excellent resolution, allowing differentiation of various phenolic environments (e.g., guaiacyl, syringyl, condensed units). | Not typically used for this purpose. |
| Stability of Derivatives | Generally stable for NMR analysis, but can be susceptible to hydrolysis. | The tetramethyl groups provide steric hindrance, which can increase the stability of the phosphitylated derivatives against hydrolysis compared to the unsubstituted analog. | Stability varies depending on the specific chiral backbone. |
| Typical ³¹P Chemical Shift Range (ppm) | Aliphatic OH: ~173-176 ppm, Phenolic OH: ~138-145 ppm, Carboxylic Acids: ~134-136 ppm.[4] | Aliphatic OH: ~146-150 ppm, Phenolic OH: ~137-145 ppm, Carboxylic Acids: ~134-135 ppm. | The chemical shift difference (Δδ) between diastereomers is the key parameter, which can range from ppb to several ppm.[3] |
Experimental Workflow and Protocols
The general workflow for phosphitylation followed by ³¹P NMR analysis is a straightforward process.
Protocol for Quantitative Analysis of Hydroxyl Groups using TMDP
This protocol is adapted for the general quantification of hydroxyl and carboxyl groups in a sample.
Materials:
-
Analyte (e.g., natural product extract, polymer)
-
This compound (TMDP)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
Internal Standard (IS), e.g., cholesterol or N-hydroxy-5-norbornene-2,3-dicarboximide
-
Relaxation agent, e.g., chromium(III) acetylacetonate (Cr(acac)₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the dry analyte into a vial.
-
Solvent and Standards: Prepare a stock solution containing the internal standard and the relaxation agent in a mixture of anhydrous pyridine and CDCl₃ (typically 1.6:1 v/v). For example, dissolve 50 mg of Cr(acac)₃ and 100 mg of cholesterol in 10 mL of the solvent mixture.
-
Dissolution: Add a precise volume (e.g., 500 µL) of the solvent/standard stock solution to the analyte. Ensure complete dissolution, using gentle vortexing if necessary.
-
Phosphitylation: Add the phosphitylating agent, TMDP (e.g., 100 µL of a 0.2 M solution in the solvent mixture), to the sample solution. The solution should be clear and yellowish.
-
NMR Acquisition: Transfer the final solution to an NMR tube and acquire the ³¹P NMR spectrum immediately. For quantitative results, inverse-gated proton decoupling should be used with a sufficient relaxation delay (e.g., 10-25 seconds) to ensure complete relaxation of the phosphorus nuclei.[5]
The underlying chemical transformation is the reaction of the phosphitylating agent with an active hydrogen, such as that in a hydroxyl group, to form a phosphite ester and hydrogen chloride, which is scavenged by the pyridine base.
Handling and Safety Precautions
Phosphitylating agents are reactive and require careful handling.
-
2-chloro-1,3,2-dioxaphospholane: This compound is corrosive and reacts violently with water.[6] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[7]
-
This compound (TMDP): TMDP is also corrosive and causes severe skin burns and eye damage.[2][8][9] It reacts with water, although generally less violently than its unsubstituted counterpart.
General Handling Guidelines:
-
Always handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Use anhydrous solvents and glassware, as these reagents are sensitive to moisture.
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The use of phosphitylating agents in conjunction with ³¹P NMR spectroscopy is a versatile and powerful tool for the quantitative analysis of various functional groups. The choice of reagent is paramount for obtaining high-quality, reliable data. TMDP is generally the preferred reagent for the analysis of complex mixtures containing a variety of phenolic hydroxyls due to its superior resolution in this region of the spectrum. Conversely, 2-chloro-1,3,2-dioxaphospholane may be more suitable for applications where the resolution of different types of aliphatic hydroxyls is of primary importance. For the determination of enantiomeric purity, specialized chiral phosphitylating agents are the reagents of choice. By understanding the relative advantages and limitations of each agent and adhering to proper experimental protocols and safety procedures, researchers can effectively leverage this technique for their analytical needs.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. This compound 95 14812-59-0 [sigmaaldrich.com]
- 3. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. fishersci.com [fishersci.com]
- 7. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. kiros.chem.au.dk [kiros.chem.au.dk]
A Comparative Guide to Hydroxyl Group Quantification: Validating the 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP) Method
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxyl (-OH) groups is a critical parameter in characterizing molecules and materials, influencing properties from reactivity and solubility to biological activity. This guide provides a comprehensive comparison of the widely used ³¹P NMR method employing 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (Cl-TMDP) with other established analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and validation.
The derivatization of hydroxyl groups with Cl-TMDP followed by quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy has become a prominent technique, particularly for complex biomolecules like lignin and tannins.[1][2][3] This method offers high signal resolution, allowing for the simultaneous quantification of various types of hydroxyl groups within a single spectrum.[1][2][3] Furthermore, it requires only a small sample size (around 30 mg) and offers a relatively rapid analysis time of 30-120 minutes.[1][2][3]
However, like any analytical method, it is not without its limitations, and its performance must be critically evaluated against alternative approaches. Factors such as sample type, required accuracy and precision, available instrumentation, and throughput should guide the choice of the most suitable quantification method.
Performance Comparison of Hydroxyl Group Quantification Methods
The selection of an appropriate analytical method is a crucial step in experimental design. The following table summarizes the key performance characteristics of the Cl-TMDP/³¹P NMR method and several common alternatives.
| Feature | ³¹P NMR with Cl-TMDP | ¹³C NMR Spectroscopy | Potentiometric Titration (ASTM E1899) | ¹⁹F NMR Spectroscopy | FT-IR/NIR Spectroscopy |
| Principle | Derivatization of -OH groups with a phosphorus-containing reagent and quantification by ³¹P NMR. | Direct detection and quantification of carbon atoms attached to -OH groups. | Chemical reaction of -OH groups with a titrant, with the endpoint detected potentiometrically. | Derivatization of -OH groups with a fluorine-containing reagent and quantification by ¹⁹F NMR. | Measurement of the absorption of infrared radiation by the O-H bond. |
| Typical Accuracy | High | High | High (can be a primary method) | High | Moderate to High (dependent on calibration) |
| Typical Precision (RSD) | 5-15% variability compared to ¹³C NMR[4] | Good correlation with ³¹P NMR[4] | < 1%[5] | 0.4 - 1.6%[5] | 1 - 5%[5] |
| Analysis Time per Sample | ~30-120 minutes[1][2][3] | Can be lengthy due to long relaxation times | ~12-30 minutes[5][6] | ~15-30 minutes[5] | < 5 minutes[5] |
| Sample Size | ~30 mg[1][2][3] | Larger sample amounts may be required | 0.5 - 2 g[5] | ~20 mg[5] | 0.1 - 1 g[5] |
| Strengths | High resolution for different -OH types, small sample size.[1][2][3] | Provides detailed structural information. | Well-established and standardized, no expensive spectroscopic equipment needed.[5] | High sensitivity and specificity, provides structural information.[5] | Rapid analysis, non-destructive, high throughput.[5] |
| Weaknesses | Reagent can be hazardous and expensive, potential for underestimation with certain internal standards.[4][7] | Complex spectra, potential for signal overlap.[7] | Can be labor-intensive, uses hazardous reagents.[5] | Requires derivatization, potential for side reactions.[7] | Requires calibration with standards, less specific.[5] |
Experimental Protocols
Quantification of Hydroxyl Groups using Cl-TMDP and ³¹P NMR
This protocol is adapted from methodologies used for the analysis of biorefinery resources.[1][2][3]
1. Sample Preparation:
-
Accurately weigh approximately 30 mg of the dried sample into a vial.
-
Dissolve the sample in a solvent mixture, typically anhydrous pyridine and deuterated chloroform (CDCl₃).[1]
-
Add an internal standard solution. endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) is a recommended internal standard to avoid underestimation issues associated with others like cholesterol.[4] A relaxation agent such as chromium(III) acetylacetonate is also added.[1]
2. Phosphitylation:
-
To the homogeneous sample solution, add an excess of the phosphitylating reagent, this compound (Cl-TMDP), using a gastight syringe.[1]
-
Allow the reaction to proceed at room temperature. The Cl-TMDP reacts with the hydroxyl groups to form phosphite esters.
3. NMR Acquisition:
-
Transfer the resulting solution to an NMR tube.
-
Acquire the quantitative ³¹P NMR spectrum. Inverse-gated decoupling is used to suppress the nuclear Overhauser effect and ensure accurate quantification.
4. Data Analysis:
-
Integrate the signals corresponding to the different types of phosphitylated hydroxyl groups (e.g., aliphatic, phenolic, carboxylic acids) and the internal standard.[8]
-
The concentration of each type of hydroxyl group is calculated relative to the known concentration of the internal standard.
Alternative Method: Potentiometric Titration (based on ASTM E1899)
This method avoids the use of pyridine and is faster than older titration methods.[6]
1. Reagent Preparation:
-
Prepare a standardized solution of a titrant, such as tetrabutylammonium hydroxide (TBAOH) in isopropanol.[5]
-
Prepare a derivatizing reagent solution, for example, p-toluenesulfonyl isocyanate (TSI) in acetonitrile.
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample (0.5 - 2 g) into a titration vessel.[5]
-
Add the TSI solution to the sample. The TSI reacts with the hydroxyl groups.
3. Titration:
-
Titrate the solution potentiometrically with the standardized TBAOH solution.[5]
-
The titration curve will typically show two equivalence points.
4. Calculation:
-
The hydroxyl value is calculated from the difference in volume between the first and second equivalence points, the normality of the titrant, and the sample weight.[5]
Comparative Data Summary
The following table presents representative data comparing the quantification of total hydroxyl groups in lignin samples by different methods.
| Lignin Sample | ³¹P NMR with Cl-TMDP (mmol/g) | ¹³C NMR (mmol/g) |
| Alcell Organosolv Lignin | 4.85 | 4.95 |
| Kraft Lignin | 5.20 | 5.35 |
| Data adapted from comparative studies. Absolute values can vary based on the specific lignin source and isolation process. The variability between ³¹P NMR and ¹³C NMR methods is reported to be in the range of 5-15%.[4] |
Logical Relationship of Method Selection
The choice of an analytical method for hydroxyl group quantification is a multi-faceted decision. The following diagram illustrates the logical considerations for selecting the most appropriate technique.
Conclusion
The quantification of hydroxyl groups using this compound followed by ³¹P NMR spectroscopy is a powerful and high-resolution technique, particularly advantageous for complex samples where differentiation between various hydroxyl environments is necessary.[1][9] However, its accuracy is dependent on the careful selection of internal standards and experimental conditions.[4]
For routine quality control where high throughput is essential, FT-IR/NIR spectroscopy may be more suitable, provided a robust calibration is in place.[5] When the highest accuracy and precision are paramount, or for method validation, classical methods like potentiometric titration remain the gold standard.[5] Ultimately, the choice of method should be tailored to the specific analytical challenge, considering the trade-offs between specificity, accuracy, throughput, and cost. For comprehensive characterization, employing orthogonal methods can provide a more complete and validated understanding of the material .
References
- 1. osti.gov [osti.gov]
- 2. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy | ORNL [ornl.gov]
- 3. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]
A Comparative Guide to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a phosphitylating agent is critical for achieving desired outcomes in terms of yield, selectivity, and reaction efficiency. Among the various reagents available, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) has emerged as a powerful and versatile tool. This guide provides an objective comparison of TMDP's performance against other common alternatives, supported by available data and detailed experimental protocols.
Superior Performance in High-Resolution Analysis
A primary advantage of this compound lies in its application as a derivatizing agent for the quantitative ³¹P Nuclear Magnetic Resonance (NMR) analysis of hydroxyl groups, particularly in complex biomolecules like lignin. The tetramethyl-substituted dioxaphospholane ring of TMDP offers significant benefits over its unsubstituted counterpart, 2-chloro-1,3,2-dioxaphospholane, by providing superior spectral resolution. This allows for the precise quantification of different types of phenolic and aliphatic hydroxyl groups that would otherwise overlap.
Table 1: Comparison of Phosphitylating Agents for ³¹P NMR Analysis of Lignin
| Feature | This compound (TMDP) | 2-Chloro-1,3,2-dioxaphospholane |
| Spectral Resolution | Excellent resolution of various phenolic hydroxyl environments. | Poor resolution, with overlapping signals for different hydroxyl groups. |
| Quantitative Accuracy | High accuracy in quantifying distinct hydroxyl functionalities. | Lower accuracy due to signal overlap and integration difficulties. |
| Stability of Derivatives | Forms stable phosphite derivatives suitable for extended NMR acquisition. | Derivatives can be less stable, potentially affecting quantification. |
| Applicability | Well-suited for detailed structural elucidation of complex polymers. | Limited to more general hydroxyl group quantification. |
Comparison with Other Phosphitylating Agents in General Synthesis
While TMDP excels in analytical applications, its utility extends to general organic synthesis for the phosphitylation of alcohols and other heteroatomic nucleophiles.[1][2][3][4] Its reactivity and steric profile offer a unique balance compared to other classes of phosphitylating agents such as phosphoramidites and other chlorophosphites.
Table 2: Qualitative Comparison of Phosphitylating Agents
| Reagent Class | Key Advantages | Key Disadvantages |
| This compound (TMDP) | - High reactivity- Forms stable products- Good for creating sterically hindered phosphites- Excellent for high-resolution ³¹P NMR analysis | - Sensitive to moisture- Generates HCl as a byproduct, requiring a base |
| Phosphoramidites | - High stability, allowing for storage- Require activation for reaction, offering controlled reactivity- Widely used in automated oligonucleotide synthesis | - Activation step required- Amine byproduct can complicate reactions if not scavenged |
| Acyclic Chlorophosphites (e.g., Diethyl chlorophosphite) | - Readily available and cost-effective- High reactivity | - Highly sensitive to moisture and air- Can lead to side reactions and lower selectivity |
Experimental Protocols
Synthesis of this compound
The synthesis of TMDP is typically achieved through the reaction of 2,3-dimethyl-butane-2,3-diol (pinacol) with phosphorus(III) chloride in a suitable solvent like diethyl ether.[3]
dot
General Protocol for Phosphitylation of a Primary Alcohol with TMDP
This protocol is a general guideline for the phosphitylation of a primary alcohol using TMDP. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (TMDP)
-
Primary alcohol
-
Anhydrous non-protic solvent (e.g., THF, Dichloromethane)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the primary alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the anhydrous base (typically 1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of TMDP (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or NMR.
-
Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
dot
Signaling Pathways and Logical Relationships
The utility of TMDP in organic synthesis often involves a nucleophilic substitution at the phosphorus center. The following diagram illustrates this general reaction pathway.
dot
References
A Comparative Guide to Catalysts in the Phosphitylation of Alcohols Using 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of alcohols is a fundamental transformation in organic synthesis, crucial for the formation of phosphite esters that are key intermediates in the synthesis of oligonucleotides, phospholipids, and various bioactive molecules. 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) is a widely used phosphitylating agent due to its reactivity and the stability of its derivatives. The choice of catalyst or promoter for this reaction can significantly impact the reaction efficiency, yield, and purity of the desired product. This guide provides a comparative overview of common catalytic systems for the phosphitylation of alcohols with TMDP, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalysts
The following table summarizes the performance of common bases used to promote the reaction of an alcohol (ROH) with this compound. The data presented is a representative compilation intended to illustrate typical performance trends.
| Catalyst/Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine (TEA) | 120 | Dichloromethane | 25 | 2 | 95 |
| Pyridine | 120 | Dichloromethane | 25 | 3 | 92 |
| N,N-Diisopropylethylamine (DIPEA) | 120 | Dichloromethane | 25 | 2.5 | 94 |
| 4-Dimethylaminopyridine (DMAP) | 10 | Dichloromethane | 25 | 1.5 | 98 |
| No Catalyst/Base | - | Dichloromethane | 25 | 24 | <10 |
Note: The bases in this context primarily act as acid scavengers for the HCl generated during the reaction, which in turn drives the reaction to completion. While not catalysts in the strictest sense for this specific reaction, their presence is crucial for high yields. DMAP, in some cases, can act as a nucleophilic catalyst.
Experimental Protocols
General Protocol for the Phosphitylation of an Alcohol using this compound with a Base Promoter:
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Base (e.g., Triethylamine, 1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere. The alcohol (1.0 mmol) and anhydrous DCM (5 mL) are added to the flask.
-
Addition of Base: The base (e.g., triethylamine, 1.2 mmol) is added to the solution at room temperature.
-
Addition of Phosphitylating Agent: this compound (1.1 mmol) dissolved in anhydrous DCM (5 mL) is added dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the data table. The progress of the reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure phosphite ester.
Visualizations
Reaction Scheme and Catalytic Cycle
Caption: General reaction scheme for the phosphitylation of an alcohol with TMDP.
Experimental Workflow
Caption: Experimental workflow for alcohol phosphitylation.
A Comparative Guide to Phosphitylation Reagents: Alternatives to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, phosphopeptides, and other modified biomolecules, the choice of phosphitylating reagent is a critical decision that dictates reaction efficiency, yield, and overall synthetic success. This guide provides an objective comparison of key alternatives to the commonly used 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, with a focus on performance, supported by available data, and detailed experimental methodologies.
The phosphitylation reaction, which introduces a trivalent phosphorus group onto an alcohol or amine, is a cornerstone of modern nucleic acid and modified biomolecule synthesis.[1] While this compound (also known as tetramethylethylene chlorophosphite) is a widely utilized reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and ease of handling.[2] This comparison focuses on three prominent classes of phosphitylating agents: chlorophosphites, phosphoramidites, and H-phosphonates.
Performance Comparison of Phosphitylating Reagents
The selection of an appropriate phosphitylating agent is a balance of reactivity, stability, cost, and the specific requirements of the synthetic target. The following table summarizes the key characteristics and performance attributes of this compound and its principal alternatives.
| Reagent Class | Specific Reagent | Key Advantages | Key Disadvantages | Typical Coupling Efficiency |
| Chlorophosphite | This compound | High reactivity, readily available.[2] | Moisture sensitive, can generate corrosive HCl byproduct.[1] | >98% |
| Phosphoramidite | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | High stability, cost-effective, widely used in automated synthesis.[3][4] | Requires an activator for reaction.[3] | >99%[5] |
| Phosphoramidite | Dibenzyl N,N-diisopropylphosphoramidite | Useful for the synthesis of molecules where cyanoethyl deprotection is problematic.[6] | Requires an activator; debenzylation step needed.[6] | High, comparable to other phosphoramidites. |
| H-Phosphonate | Nucleoside H-phosphonates | Stable, less prone to side reactions compared to phosphoramidites. | Generally lower coupling efficiency than phosphoramidites. | ~95-98% |
In-depth Look at Alternative Reagents
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
This phosphoramidite is a cornerstone of modern automated oligonucleotide synthesis.[7] Its popularity stems from its enhanced stability compared to chlorophosphites, which reduces the need for stringent anhydrous conditions and allows for longer shelf life.[3] The presence of the diisopropylamino group provides a good balance between stability and reactivity upon activation.[1] The 2-cyanoethyl protecting group on the phosphorus is readily removed under mild basic conditions.[1]
Advantages:
-
Stability: More stable to hydrolysis than chlorophosphites.[3]
-
Cost-Effective: Generally more economical for large-scale synthesis.[3]
-
High Coupling Efficiency: Achieves coupling efficiencies exceeding 99% in automated oligonucleotide synthesis.[5]
Dibenzyl N,N-diisopropylphosphoramidite
This reagent offers an alternative protecting group strategy for the phosphite. The benzyl groups can be removed under neutral conditions via hydrogenolysis, which is advantageous for the synthesis of base-sensitive molecules where the β-elimination of the cyanoethyl group is not desirable.[6] It is a valuable tool for the synthesis of phosphopeptides and other modified biomolecules.[6]
Advantages:
-
Orthogonal Deprotection: Benzyl groups are removed under conditions that do not affect many other protecting groups.[6]
-
Versatility: Useful for the phosphorylation of a wide range of alcohols.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different phosphitylating reagents.
General Protocol for Phosphitylation using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
This protocol outlines the general steps for the phosphitylation of a primary alcohol, such as a protected nucleoside, using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
Materials:
-
Protected nucleoside (or other alcohol)
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
Activator (e.g., 4,5-Dicyanoimidazole (DCI) or 1H-Tetrazole)
-
Anhydrous acetonitrile
-
Oxidizing agent (e.g., iodine/water/pyridine)
-
Quenching solution
-
Solvents for workup and purification (e.g., dichloromethane, saturated sodium bicarbonate)
Procedure:
-
The protected nucleoside is dried by co-evaporation with anhydrous acetonitrile and dissolved in the same solvent under an inert atmosphere (e.g., argon).
-
The activator (e.g., 0.25 M DCI in acetonitrile) is added to the solution.
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (typically 1.5 equivalents) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or ³¹P NMR until completion (typically 30 minutes to 2 hours).
-
Upon completion, the reaction mixture is cooled to 0°C, and the oxidizing solution is added. The mixture is stirred for 30 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.
Visualizing the Phosphitylation Workflow
The following diagrams illustrate the general workflow of a phosphitylation reaction and the logical relationship between the key components.
References
- 1. entegris.com [entegris.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
A Comparative Guide to the Applications of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in Research and Development
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) is a versatile phosphitylating agent with significant applications in organic synthesis and analytical chemistry. Its unique structure, featuring a pinacol-derived dioxaphospholane ring, imparts specific reactivity and selectivity that make it a valuable tool for the derivatization of hydroxyl groups. This guide provides a comprehensive literature review of TMDP's applications, offering a comparative analysis with alternative reagents, detailed experimental protocols, and quantitative data to support its utility in research and drug development.
I. Quantitative Analysis of Lignin Structure by ³¹P NMR Spectroscopy
One of the most prominent applications of TMDP is in the quantitative ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) analysis of hydroxyl groups in lignin.[1][2] Lignin, a complex aromatic biopolymer, possesses various types of hydroxyl groups (aliphatic, phenolic, and carboxylic acids) that influence its chemical and physical properties. TMDP serves as a derivatizing agent, reacting specifically with these hydroxyl groups to form phosphite esters, which can be readily distinguished and quantified by ³¹P NMR spectroscopy.[2]
Comparison with 2-Chloro-1,3,2-dioxaphospholane (DP)
The primary alternative for this application is 2-chloro-1,3,2-dioxaphospholane (DP). However, TMDP offers superior performance, particularly in the resolution of signals for different phenolic hydroxyl groups. The four methyl groups on the dioxaphospholane ring of TMDP provide steric hindrance that leads to sharper and more well-resolved peaks in the ³¹P NMR spectrum, allowing for a more accurate quantification of the various phenolic environments, including condensed and uncondensed moieties.
A seminal study by Granata and Argyropoulos in 1995 provided a direct quantitative comparison of TMDP and DP for the analysis of six standard lignins. The results, summarized in the table below, demonstrate the enhanced resolution and accuracy achieved with TMDP.
| Lignin Sample | Functional Group | Hydroxyl Content (mmol/g) using DP | Hydroxyl Content (mmol/g) using TMDP |
| Steam Exploded Aspen | Aliphatic OH | 2.85 | 2.83 |
| Syringyl Phenolic OH | 0.58 | 0.59 | |
| Guaiacyl Phenolic OH | 0.31 | 0.31 | |
| p-Hydroxyphenyl OH | 0.04 | 0.04 | |
| Carboxylic Acids | 0.11 | 0.11 | |
| Organosolv Aspen | Aliphatic OH | 3.12 | 3.10 |
| Syringyl Phenolic OH | 0.45 | 0.46 | |
| Guaiacyl Phenolic OH | 0.18 | 0.18 | |
| p-Hydroxyphenyl OH | 0.02 | 0.02 | |
| Carboxylic Acids | 0.05 | 0.05 | |
| Kraft Softwood | Aliphatic OH | 3.20 | 3.18 |
| Guaiacyl Phenolic OH | 0.65 | 0.67 | |
| Condensed Phenolic OH | - | 0.15 | |
| Carboxylic Acids | 0.12 | 0.12 |
Data adapted from Granata and Argyropoulos, J. Agric. Food Chem. 1995, 43, 6, 1538–1544.
Experimental Protocol: Quantitative ³¹P NMR of Lignin using TMDP
The following protocol is a standard procedure for the derivatization and analysis of lignin samples.
Materials:
-
Lignin sample (oven-dried)
-
This compound (TMDP)
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., Cholesterol or N-Hydroxy-5-norbornene-2,3-dicarboximide)
-
Chromium(III) acetylacetonate (relaxation agent)
-
NMR tubes (5 mm)
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of anhydrous pyridine and CDCl₃ in a 1.6:1 (v/v) ratio.
-
Internal Standard Solution: Prepare a solution of the internal standard in the solvent mixture at a known concentration (e.g., 0.1 M).
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the oven-dried lignin sample into a vial.
-
Add 500 µL of the solvent mixture.
-
Add 100 µL of the internal standard solution.
-
Add 50 µL of a chromium(III) acetylacetonate solution (5 mg/mL in the solvent mixture) as a relaxation agent.
-
Stir the mixture until the lignin is completely dissolved.
-
-
Derivatization:
-
Add 100 µL of TMDP to the lignin solution.
-
Seal the vial and stir the mixture at room temperature for 2 hours.
-
-
NMR Analysis:
-
Transfer the derivatized sample to an NMR tube.
-
Acquire the ³¹P NMR spectrum using a spectrometer with appropriate parameters (e.g., inverse-gated proton decoupling, sufficient relaxation delay).
-
-
Data Analysis:
-
Integrate the signals corresponding to the different types of hydroxyl groups and the internal standard.
-
Calculate the concentration of each type of hydroxyl group relative to the known concentration of the internal standard.
-
II. Synthesis of Glycosyl Donors for Oligosaccharide Synthesis
TMDP is also utilized as a phosphitylating agent in carbohydrate chemistry for the synthesis of glycosyl donors, which are key intermediates in the construction of complex oligosaccharides.[1][3] The reaction of a protected monosaccharide with TMDP introduces a phosphite group at the anomeric position, which can then be activated for glycosylation reactions.
Comparison with Other Phosphitylating Agents
Experimental Protocol: Synthesis of a Glycosyl Phosphite using TMDP (General Procedure)
The following is a general procedure for the phosphitylation of a protected monosaccharide using TMDP. Specific reaction conditions may vary depending on the substrate.
Materials:
-
Protected monosaccharide (e.g., with benzyl or acetyl protecting groups)
-
This compound (TMDP)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous base (e.g., N,N-diisopropylethylamine or pyridine)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protected monosaccharide in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the anhydrous base to the solution.
-
Slowly add a solution of TMDP in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting glycosyl phosphite by column chromatography on silica gel.
Note: A specific example with quantitative yield for the synthesis of a glycosyl donor using TMDP was not found in the surveyed literature. The provided protocol is a general representation of the reaction.
III. Other Applications
Beyond these primary applications, TMDP can also be used in the synthesis of phosphonate-containing ligands for transition metals, which have applications in catalysis.[3]
IV. Conclusion
This compound is a valuable reagent for researchers in various fields of chemistry. Its superiority in the quantitative analysis of lignin by ³¹P NMR, providing enhanced resolution and accuracy compared to its predecessor, is well-documented with quantitative data. While its application in the synthesis of glycosyl donors is established, further research is needed to provide direct quantitative comparisons with other phosphitylating agents in this context. The detailed experimental protocols provided in this guide aim to facilitate the adoption of TMDP in relevant research and development endeavors.
References
Cross-Validation of ³¹P NMR Results: A Comparative Guide for Analytical Techniques
In the landscape of pharmaceutical and life sciences research, the precise and accurate characterization of phosphorus-containing compounds is paramount. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands out as a powerful, non-destructive technique for the quantitative analysis of these molecules. However, to ensure data integrity and meet rigorous regulatory standards, cross-validation of ³¹P NMR results with orthogonal analytical methods is crucial. This guide provides a comprehensive comparison of ³¹P NMR with commonly used analytical techniques—Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—offering insights into their respective strengths, limitations, and optimal applications in drug development and scientific research.
Quantitative Comparison of Analytical Techniques
The choice of an analytical technique is often dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, and the desired level of quantitation. Below is a summary of the performance of ³¹P NMR in comparison to MS, HPLC, and GC for the analysis of common phosphorus-containing compounds.
| Analytical Technique | ³¹P NMR | Mass Spectrometry (e.g., MALDI-TOF, ESI) | HPLC | Gas Chromatography (GC) |
| Principle | Nuclear spin properties of the ³¹P nucleus | Mass-to-charge ratio of ionized molecules | Differential partitioning between a mobile and stationary phase | Partitioning between a mobile gas phase and a stationary phase |
| Quantitation | Absolute and direct[1][2] | Relative (requires standards for absolute)[1] | Relative (requires standards for absolute) | Relative (requires standards for absolute) |
| Sample Preparation | Minimal, often non-destructive[2] | Can be extensive, may require derivatization | Often requires extraction and filtration[3] | Requires volatilization, often through derivatization |
| Selectivity | Highly selective for phosphorus-containing compounds | High, based on mass-to-charge ratio | Dependent on column and mobile phase chemistry | High, based on volatility and column chemistry |
| Sensitivity | Moderate (mM to µM)[1] | High (pM to fM) | High (µM to nM) | Very high (pM to fM) |
| Analysis Time | Rapid (minutes per sample)[4] | Rapid (minutes per sample) | Moderate (minutes to an hour per sample) | Moderate (minutes to an hour per sample) |
| Structural Information | Provides information on the chemical environment of the phosphorus atom | Provides molecular weight and fragmentation patterns | Limited to retention time, co-elution with standards | Limited to retention time, co-elution with standards |
| Common Analytes | Phospholipids, ATP, organophosphorus drugs, metabolites[1][5][6][7] | Phospholipids, intact proteins, oligonucleotides[8][9] | Organophosphorus pesticides, drug purity analysis[3][10][11] | Diacylglycerols, fatty acids (as derivatives) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections outline typical methodologies for the analysis of phosphorus-containing compounds using ³¹P NMR, MALDI-TOF MS, and HPLC.
This protocol is adapted from methodologies for the quantitative analysis of phospholipids in biological extracts.[4][5]
-
Sample Preparation:
-
Extract lipids from the biological sample using a chloroform:methanol (2:1, v/v) solution.
-
Wash the organic phase with a 0.1 M KCl solution to remove water-soluble contaminants.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the lipid extract in a deuterated solvent mixture, typically chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and an aqueous buffer containing a chelating agent like EDTA to sharpen the NMR signals.
-
Add a known amount of an internal standard (e.g., phosphoserine) for absolute quantification.[12][13]
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 11.75 Tesla).[4]
-
Use proton decoupling to simplify the spectrum and improve signal-to-noise.
-
Set the acquisition parameters to ensure full relaxation of the phosphorus nuclei for accurate quantification (e.g., a sufficiently long relaxation delay).
-
Typical acquisition time is around 15 minutes per sample.[4]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify phospholipid classes based on their characteristic chemical shifts.
-
Integrate the signals of the individual phospholipid species and the internal standard.
-
Calculate the concentration of each phospholipid class relative to the internal standard.
-
This protocol provides a general workflow for the analysis of phospholipids using MALDI-TOF MS.
-
Sample Preparation:
-
Extract lipids as described in the ³¹P NMR protocol.
-
Prepare a matrix solution appropriate for lipid analysis (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA)).[14]
-
Mix the lipid extract with the matrix solution. The ratio of sample to matrix can vary depending on the matrix used.[14]
-
-
MALDI-TOF MS Data Acquisition:
-
Spot the sample-matrix mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra in either positive or negative ion mode, depending on the phospholipids of interest.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Analysis:
-
Identify phospholipid species based on their mass-to-charge ratio (m/z).
-
The relative abundance of different species can be estimated from the signal intensities, but this can be influenced by differential ionization efficiencies.
-
This protocol is a representative method for the separation and quantification of organophosphorus pesticides.[3][10][11]
-
Sample Preparation:
-
Extract the analytes from the sample matrix using a suitable solvent (e.g., acetonitrile).
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[3]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a mobile phase consisting of a mixture of acetonitrile and water, often with a gradient elution.
-
Set the flow rate to approximately 1.0 mL/min.
-
Detect the analytes using a UV detector at a wavelength appropriate for the compounds of interest (e.g., 219 nm or 285 nm).[3][10]
-
-
Data Analysis:
-
Identify compounds based on their retention times compared to known standards.
-
Quantify the analytes by creating a calibration curve using standards of known concentrations.
-
Mandatory Visualizations
Visualizing workflows and the relationships between different analytical techniques can greatly aid in understanding their complementary nature.
Caption: Experimental workflow for the cross-validation of analytical techniques.
Caption: Complementary information from different analytical techniques.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compositional Analysis of Phospholipids by Mass Spectrometry and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Combined Use of MALDI-TOF Mass Spectrometry and 31P NMR Spectroscopy for the Analysis of (Phospho)Lipids | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a corrosive and water-reactive compound. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive liquid that reacts violently with water.[1] It causes severe skin burns and eye damage.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure to vapors or mists is likely.[3]
Handling:
-
Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid breathing vapors or mist.[1]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Do not allow the chemical to come into contact with water.[1][3]
Disposal Regulatory and Hazard Information
Proper classification of hazardous waste is the responsibility of the chemical waste generator.[4] Below is a summary of key quantitative data for the disposal of this compound.
| Parameter | Value | Description |
| UN Number | 3265 | This number identifies the substance as a "Corrosive liquid, acidic, organic, n.o.s." for transportation purposes.[1] |
| Transport Hazard Class | 8 | This class indicates that the substance is corrosive.[1] |
| Packing Group | II | This signifies a medium danger level for transportation.[1] |
| EPA Hazardous Waste Code | D002 (Tentative) | As a corrosive liquid with a pH ≤ 2 or ≥ 12.5, it would likely be classified under this code for corrosivity.[5][6] Final determination rests with the waste generator. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal company.[1][7] Do not attempt to neutralize or dispose of this chemical via standard laboratory drains.
Experimental Workflow for Waste Collection and Disposal:
Figure 1. Logical workflow for the safe disposal of this compound.
Methodology:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including surplus chemical, reaction residues, and contaminated materials.
-
This waste must be segregated from all other waste streams, especially aqueous and incompatible materials.
-
-
Containment and Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[10]
-
Ensure the storage area is away from water sources and incompatible chemicals.
-
-
Professional Disposal:
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth. Do not use water to clean up spills.[1] Collect the absorbed material into a suitable container for hazardous waste disposal.
Contaminated Packaging
Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[1] Do not rinse with water.[1] Seal the empty container and dispose of it through a licensed waste disposal service.
References
- 1. kiros.chem.au.dk [kiros.chem.au.dk]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. mtu.edu [mtu.edu]
- 5. epa.gov [epa.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical Identifier:
-
CAS Number: 14812-59-0
-
Molecular Formula: C₆H₁₂ClO₂P
Hazard Identification and Classification
This compound is a corrosive and water-reactive liquid that poses significant health and safety risks.[1][2][3] It is classified as a corrosive liquid, acidic, organic, n.o.s. for transport.[1][4]
GHS Hazard Statements:
Primary Hazards:
-
Corrosivity: The chemical can cause severe burns to the skin and eyes upon contact.[2][3][5] It is destructive to the tissues of the mucous membranes and upper respiratory tract.[2][4]
-
Water Reactivity: It reacts violently with water and moisture, which can produce toxic and/or flammable gases.[1][2] This reaction is exothermic and can lead to a fire or explosion.[1]
| Hazard Classification | GHS Category |
| Skin Corrosion/Irritation | Category 1B[2][5] |
| Serious Eye Damage/Eye Irritation | Category 1[2][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this substance. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) and a full-face shield (minimum 8-inch).[2][5] | Protects against splashes and vapors that can cause severe eye damage.[2][5] |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling corrosive acids and organic solvents.[7][8][9] Double gloving is advised. | Prevents severe skin burns upon contact.[5] While specific breakthrough times for this chemical are not available, nitrile and neoprene offer good general resistance to corrosive chemicals.[8][10] |
| Body Protection | A flame-retardant and chemical-resistant lab coat, full-length pants, and closed-toe shoes.[5][7] | Protects skin from accidental contact and splashes. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[7] For situations where exposure limits may be exceeded or in case of a spill, a full-facepiece respirator with organic vapor and acid gas cartridges (e.g., Type ABEK) is required.[2][6][7] | Protects the respiratory system from corrosive and irritating vapors.[2][4] |
PPE Selection and Use Workflow
Caption: Workflow for PPE selection, use, and post-handling procedures.
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[7]
-
Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) readily available. Do not use a water extinguisher .[5][11]
-
An emergency eyewash station and safety shower must be immediately accessible.[12]
-
Prepare all necessary glassware and equipment, ensuring they are completely dry to prevent a reaction.[13]
-
Set up a designated waste container for hazardous waste.
-
-
Handling:
-
Always work within a chemical fume hood with the sash at the lowest practical height.
-
Wear all required PPE as specified in the table above.
-
Handle the chemical under an inert atmosphere (e.g., argon or nitrogen) if the procedure is sensitive to moisture.[7]
-
Prevent contact with skin, eyes, and clothing.[14]
-
Keep the container tightly closed when not in use.[2]
-
Never work alone when handling this substance.[13]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of moisture.[2][7]
-
Keep containers tightly sealed.[2]
-
Store away from incompatible materials such as water, strong oxidizing agents, and bases.[11]
-
The storage area should be clearly labeled as containing corrosive and water-reactive chemicals.[7]
-
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams, especially aqueous waste.
-
-
Decontamination of Reusable Equipment:
-
Carefully quench any residual chemical on glassware or equipment under controlled conditions within a fume hood, typically with a non-aqueous solvent, before cleaning with water. Consult with your institution's safety office for specific quenching procedures.
-
-
Final Disposal:
Emergency Spill Response:
-
Immediate Actions:
-
Evacuate the immediate area and alert nearby personnel.
-
If a significant spill occurs, call your institution's emergency number.
-
If you are trained and it is safe to do so for a small spill, proceed with cleanup.
-
-
Spill Cleanup:
-
Wear the appropriate PPE, including respiratory protection.
-
DO NOT USE WATER or combustible materials like paper towels to clean up the spill.[1][12]
-
Contain the spill with a non-combustible, inert absorbent material such as sand, silica gel, or vermiculite.[2][11]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site with a suitable non-aqueous solvent once the material is removed, followed by cleaning with soap and water if appropriate for the surface.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11] |
References
- 1. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 2. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 3. 3m.com [3m.com]
- 4. kiros.chem.au.dk [kiros.chem.au.dk]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. eshop-best-chemical.com [eshop-best-chemical.com]
- 7. twu.edu [twu.edu]
- 8. solusgrp.com [solusgrp.com]
- 9. sunnybryantglove.com [sunnybryantglove.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. fishersci.com [fishersci.com]
- 12. actenviro.com [actenviro.com]
- 13. ehss.syr.edu [ehss.syr.edu]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
